USP7-IN-10 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H30Cl2N4O3S |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
3-[[3-(5-chloro-3-methyl-2-piperidin-4-yloxyphenyl)-2-methylthieno[3,2-c]pyrazol-5-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C26H29ClN4O3S.ClH/c1-13-9-14(27)10-17(22(13)34-15-5-7-28-8-6-15)21-23-18(29-30(21)4)11-16(35-23)12-31-24(32)19-20(25(31)33)26(19,2)3;/h9-11,15,19-20,28H,5-8,12H2,1-4H3;1H |
InChI-Schlüssel |
DLTAAJRLGMHLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2CCNCC2)C3=C4C(=NN3C)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
USP7-IN-10 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target in oncology due to its pivotal role in regulating the stability of key oncoproteins and tumor suppressors. USP7-IN-10 hydrochloride is a potent and specific small molecule inhibitor of USP7. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the deubiquitinating activity of the USP7 enzyme. USP7 is a deubiquitinase (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. A primary and well-characterized substrate of USP7 is MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor protein p53 for degradation.
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. This leads to the suppression of p53, allowing for normal cell cycle progression. However, in many cancers, USP7 is overexpressed, leading to excessive stabilization of MDM2 and subsequent degradation of p53, thereby promoting tumor cell survival and proliferation.
This compound binds to the catalytic domain of USP7, inhibiting its enzymatic function. This inhibition leads to the destabilization and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and activation of p53, which can then initiate downstream tumor-suppressive activities, including cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Notes |
| IC50 | 13.39 nM | Enzymatic Assay | Measures the concentration of the inhibitor required to reduce the enzymatic activity of USP7 by 50%.[1] |
Further quantitative data on the cellular activity (e.g., GI50 or CC50 in various cancer cell lines) and selectivity of this compound are not extensively available in the public domain at the time of this guide's compilation.
Signaling Pathways
The primary signaling pathway affected by this compound is the p53-MDM2 pathway. The following diagram, generated using the DOT language, illustrates this mechanism of action.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of USP7 inhibitors like this compound.
USP7 Enzymatic Assay (Fluorogenic)
This assay is used to determine the in vitro potency of an inhibitor against the USP7 enzyme.
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the substrate by USP7 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Fluorogenic substrate (e.g., Ub-Rho110)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA
-
DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired working concentration.
-
Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted USP7 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 60-90 minutes using a plate reader (e.g., Excitation/Emission wavelengths of ~485/535 nm for Rhodamine 110).
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a USP7 enzymatic assay.
Western Blot Analysis for Cellular Target Engagement
This assay is used to confirm that the inhibitor engages its target in a cellular context, leading to the expected downstream effects on protein levels.
Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by western blotting to detect changes in the protein levels of USP7, MDM2, and p53.
Materials:
-
Cancer cell line (e.g., with wild-type p53)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Principle: Cells are treated with the inhibitor, and a reagent is added that is converted into a detectable product by metabolically active cells. The amount of product is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Conclusion
This compound is a potent inhibitor of USP7 that primarily functions by disrupting the USP7-MDM2 interaction, leading to the accumulation and activation of the p53 tumor suppressor. The provided protocols offer a framework for the in vitro and cellular characterization of this and other USP7 inhibitors. Further studies are warranted to fully elucidate the complete quantitative profile of this compound, including its cellular efficacy across a broad range of cancer cell lines and its selectivity against other deubiquitinating enzymes. Such data will be crucial for its continued development as a potential therapeutic agent.
References
In-Depth Technical Guide: The Discovery and Synthesis of USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenic signaling pathways. Notably, its role in the stabilization of MDM2, a key negative regulator of the tumor suppressor p53, has positioned USP7 inhibitors as a promising strategy for p53 reactivation in cancer cells. This technical guide provides a comprehensive overview of the discovery and synthesis of USP7-IN-10 hydrochloride, a potent thienopyrazole-based inhibitor of USP7.
Discovery of USP7-IN-10
USP7-IN-10 was identified through efforts to develop potent and selective small-molecule inhibitors of USP7. The discovery is detailed in a patent filed by Chen Shoujun, which describes a series of thienopyrazole derivatives with significant USP7 inhibitory activity. USP7-IN-10, also referred to as compound 1 in some contexts, emerged as a lead candidate from this series.
Chemical and Physical Properties
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Thienopyrazole |
| CAS Number | 2755995-01-6 |
| Molecular Formula | C₂₃H₂₄ClN₅O₂S (for hydrochloride) |
| Molecular Weight | 486.0 g/mol (for hydrochloride) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
USP7-IN-10 functions as a potent inhibitor of the deubiquitinating activity of USP7. By inhibiting USP7, it disrupts the deubiquitination of MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.
Synthesis of this compound
The synthesis of this compound is based on the methodologies for thienopyrazole derivatives outlined in patent CN111187133A. The following represents a generalized synthetic scheme.
Experimental Protocol: Synthesis of a Thienopyrazole Core (General Procedure)
-
Step 1: Synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide.
-
To a solution of an appropriate acetamido-pyrazole carbonitrile compound in absolute ethanol, add a solution of elemental sulfur and a catalytic amount of a suitable base (e.g., piperidine or morpholine).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thienopyrazole carboxamide derivative.
-
-
Step 2: Subsequent Modifications.
-
The core thienopyrazole structure is then subjected to a series of functional group interconversions and coupling reactions to introduce the specific side chains of USP7-IN-10. This typically involves standard amide bond formation using coupling reagents such as HATU or EDC/HOBt to attach the piperidine moiety.
-
-
Step 3: Hydrochloride Salt Formation.
-
Dissolve the final free base of USP7-IN-10 in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the non-protic solvent, and dry under vacuum to yield this compound.
-
Biological Activity
USP7-IN-10 is a highly potent inhibitor of USP7 with activity in the low nanomolar range.
| Parameter | Value | Reference |
| IC₅₀ (USP7) | 13.39 nM | Commercial Supplier Data |
Experimental Protocol: USP7 Inhibition Assay (Ubiquitin-AMC Assay)
This assay is a common method to determine the in vitro potency of USP7 inhibitors.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the assay plate, add a small volume of the diluted compound to each well. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Add the USP7 enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a potent and specific inhibitor of USP7 with a thienopyrazole scaffold. Its mechanism of action through the destabilization of MDM2 and subsequent activation of p53 makes it a valuable tool for cancer research and a promising starting point for the development of novel anticancer therapeutics. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. Further characterization of its in vivo efficacy, pharmacokinetic profile, and selectivity against other DUBs will be crucial for its potential clinical translation.
Biochemical Characterization of USP7-IN-10 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characterization of USP7-IN-10 hydrochloride, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document outlines the key signaling pathways involving USP7, details the experimental protocols for its characterization, and presents illustrative quantitative data for a typical potent USP7 inhibitor.
Introduction to USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][3]
USP7's primary function is to remove ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[3] Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[4][5] By regulating the levels of these and other proteins, USP7 influences critical signaling pathways such as the p53-MDM2 tumor suppressor axis, the Wnt/β-catenin pathway, and the NF-κB signaling pathway.[1][6][7]
Mechanism of Action of USP7 Inhibitors
USP7 inhibitors, such as this compound, exert their effects by blocking the deubiquitinating activity of the enzyme. This leads to the accumulation of ubiquitinated substrates, ultimately altering downstream signaling pathways. The primary mechanism of action in cancer therapy involves the destabilization of MDM2, which in turn leads to the stabilization and activation of the p53 tumor suppressor.[8]
The inhibition of USP7 can be achieved through different modalities, including covalent modification of the catalytic cysteine residue or allosteric modulation of the enzyme's conformation.[3][5]
Key Signaling Pathways Involving USP7
The multifaceted role of USP7 is evident from its involvement in several crucial signaling cascades.
In the context of the Wnt/β-catenin pathway, USP7 has been shown to deubiquitinate and stabilize Axin, a key component of the β-catenin destruction complex.[9] This action negatively regulates the Wnt signaling pathway.[9]
Biochemical Characterization Data
The following tables summarize representative quantitative data for a potent USP7 inhibitor like this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: In Vitro Biochemical Potency
| Parameter | Value | Assay Method |
| IC50 | < 10 nM | Ub-AMC Cleavage Assay |
| Kd | 65 nM | Surface Plasmon Resonance |
| Mechanism | Allosteric | Enzyme Kinetics |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Assay Method |
| EC50 | < 30 nM | HCT116 | Cell Viability Assay |
| p53 Stabilization | Dose-dependent increase | MM.1S | Western Blot |
| MDM2 Degradation | Dose-dependent decrease | MM.1S | Western Blot |
Experimental Protocols
Detailed methodologies are crucial for the accurate biochemical characterization of USP7 inhibitors.
USP7 Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor in blocking the enzymatic activity of USP7.
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by recombinant USP7. Inhibition of USP7 results in a decreased rate of fluorescent product formation.
Materials:
-
Recombinant Human USP7 enzyme
-
This compound
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the USP7 enzyme in assay buffer to the final working concentration (e.g., 1 nM).
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme Addition and Incubation: Add the diluted USP7 enzyme solution to all wells. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate (final concentration of ~200 nM).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the initial reaction rates. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis of Cellular Protein Levels
This method assesses the effect of the USP7 inhibitor on the protein levels of its downstream targets in a cellular context.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies against proteins of interest, such as p53 and MDM2.
Materials:
-
Cancer cell lines (e.g., HCT116, MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Experimental and Discovery Workflow
The characterization of a novel USP7 inhibitor follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.
Conclusion
The biochemical characterization of this compound demonstrates its potent and selective inhibition of USP7. Through a combination of in vitro biochemical assays and cell-based functional studies, a comprehensive understanding of its mechanism of action and therapeutic potential can be established. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development targeting the ubiquitin-proteasome system.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
USP7-IN-10 Hydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a compelling target for therapeutic intervention, particularly in oncology. USP7 plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage response, and epigenetic regulation. Its overexpression is associated with poor prognosis in various cancers, making it an attractive target for the development of small molecule inhibitors.[1][2][3]
USP7-IN-10 hydrochloride is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 13.39 nM. This technical guide provides a comprehensive overview of the necessary studies to validate USP7 as the target of this compound, complete with detailed experimental protocols and expected outcomes based on the established mechanism of potent and selective USP7 inhibitors.
Quantitative Data Summary
Effective target validation requires rigorous quantitative assessment of a compound's potency, selectivity, and cellular activity. The following table summarizes key parameters for a potent USP7 inhibitor, with specific data for this compound where available.
| Parameter | Value | Assay Type | Significance |
| IC50 | 13.39 nM | USP7 Enzymatic Assay | Demonstrates potent inhibition of USP7 enzymatic activity. |
| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Quantifies the direct binding strength to the USP7 enzyme. |
| Selectivity | Data not publicly available | DUB Panel Screening | Establishes specificity for USP7 over other deubiquitinating enzymes. |
| Target Engagement EC50 | Data not publicly available | Cellular Thermal Shift Assay (CETSA) | Confirms direct binding to USP7 in a cellular context. |
| Cellular Potency (GI50) | Data not publicly available | Cell Viability/Growth Assay (e.g., MTS, CellTiter-Glo) | Measures the effect on cancer cell proliferation. |
| In Vivo Efficacy | Data not publicly available | Xenograft Tumor Models | Evaluates anti-tumor activity in a living organism. |
Signaling Pathway and Mechanism of Action
USP7 is a key regulator of the p53 tumor suppressor pathway through its interaction with the E3 ubiquitin ligase MDM2. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[2][3] MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[2][3] By inhibiting USP7, this compound is expected to lead to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its accumulation and subsequent activation of downstream targets that promote cell cycle arrest and apoptosis.[2][3]
Experimental Protocols for Target Validation
USP7 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified USP7.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Dilute recombinant human USP7 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Prepare the fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add diluted this compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.
-
Add the diluted USP7 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HCT116) to ~80% confluency.
-
Treat cells with this compound or DMSO for a predetermined time.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Western Blot Analysis:
-
Measure the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for USP7 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for USP7 at each temperature for both treated and untreated samples.
-
Normalize the intensities to the loading control and plot the percentage of soluble USP7 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) and Western Blot for Downstream Target Modulation
This experiment validates the mechanism of action by assessing the effect of this compound on the interaction between USP7 and its substrates, and the subsequent impact on downstream signaling proteins.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a p53 wild-type cancer cell line (e.g., HCT116, MM.1S) to ~80% confluency.
-
Treat cells with a concentration range of this compound or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Co-Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate a portion of the lysate with an anti-USP7 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the whole cell lysates and the Co-IP eluates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Expected Results:
-
Whole Cell Lysates: Treatment with this compound is expected to cause a dose- and time-dependent decrease in MDM2 protein levels and a corresponding increase in p53 protein levels.
-
Co-IP Eluates: A decrease in the amount of MDM2 co-immunoprecipitated with USP7 in the treated samples compared to the control would indicate that the inhibitor disrupts the interaction or leads to the degradation of the substrate.
Conclusion
The target validation studies outlined in this technical guide provide a robust framework for confirming that the potent anti-cancer effects of this compound are mediated through the direct inhibition of USP7. By employing a combination of biochemical and cellular assays, researchers can definitively establish target engagement, elucidate the mechanism of action, and build a strong foundation for further preclinical and clinical development. The provided protocols offer a detailed roadmap for executing these critical experiments, enabling a thorough and rigorous validation of USP7 as the target of this promising therapeutic candidate.
References
- 1. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ubiquitin-Specific Protease 7 (USP7) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, has emerged as a critical regulator in oncology, playing a multifaceted role in the progression of various cancers. Its primary function involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their stability and activity. USP7's influence extends across fundamental cellular processes including the p53 tumor suppressor pathway, DNA damage response (DDR), cell cycle regulation, epigenetic modulation, and immune surveillance. Overexpression of USP7 is a common feature in a multitude of malignancies and is frequently correlated with poor prognosis, tumor aggressiveness, and resistance to therapy.[1][2][3][4][5] This central role in maintaining oncogenic pathways has positioned USP7 as a compelling therapeutic target for the development of novel anti-cancer agents. This guide provides an in-depth examination of USP7's mechanisms in cancer, quantitative data on its expression and the efficacy of its inhibitors, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
The Central Role of USP7 in Oncogenic Signaling
USP7's impact on cancer progression is primarily mediated through its interaction with a wide array of substrate proteins. By deubiquitinating these substrates, USP7 enhances their stability and influences their function, thereby promoting tumorigenesis.
Regulation of the p53-MDM2 Axis
The most well-characterized role of USP7 in cancer is its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes Mouse Double Minute 2 homolog (MDM2), the principal E3 ubiquitin ligase for p53.[6][7] This stabilization of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively abrogating its tumor-suppressive functions such as cell cycle arrest, apoptosis, and senescence.[6][8] While USP7 can also deubiquitinate p53 directly, its binding affinity for MDM2 is significantly higher, making the stabilization of MDM2 the predominant mechanism by which USP7 suppresses p53 activity in unstressed cells.[6][8] USP7 also stabilizes MDMX (or MDM4), a homolog of MDM2 that also inhibits p53.[8] The inhibition of USP7 disrupts this axis, leading to MDM2 and MDMX degradation, p53 stabilization, and the activation of p53-dependent anti-cancer responses.[8][9]
Involvement in the DNA Damage Response (DDR)
USP7 is a key player in the cellular response to DNA damage, a critical barrier to malignant transformation. It is recruited to sites of DNA double-strand breaks (DSBs) and is involved in the stabilization of several crucial DDR proteins.[10] For instance, USP7 deubiquitinates and stabilizes Mediator of DNA Damage Checkpoint 1 (MDC1), a protein essential for the recruitment of other repair factors to the site of damage.[10] By stabilizing MDC1, USP7 sustains the MRE11-RAD50-NBS1 (MRN) complex at DSBs, which is critical for the initiation and amplification of the DDR signaling cascade.[10] Furthermore, USP7 regulates the stability of RNF168, an E3 ubiquitin ligase that plays a vital role in histone ubiquitination at DNA damage sites, a process necessary for the recruitment of downstream repair proteins like BRCA1 and 53BP1.[9] In response to DNA damage, the kinase ATM can phosphorylate and activate the phosphatase PPM1G, which in turn dephosphorylates USP7, leading to its degradation and subsequent p53 upregulation.[11]
Modulation of Immune Surveillance
Emerging evidence highlights a significant role for USP7 in regulating the anti-tumor immune response.[12] USP7 can modulate the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment.[12] It achieves this by deubiquitinating and stabilizing Foxp3, a master transcription factor for Treg development and function.[12][13] Inhibition of USP7 can therefore impair Treg function, enhancing anti-tumor immunity.[12] Additionally, USP7 has been implicated in the regulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][12] By stabilizing PD-L1, USP7 can contribute to tumor immune evasion.[1] USP7 inhibitors have been shown to reduce PD-L1 expression in some cancer cells, suggesting a potential synergistic effect with immune checkpoint blockade therapies.[12]
Epigenetic Regulation and Other Oncogenic Pathways
USP7's influence extends to epigenetic regulation through its interaction with and stabilization of proteins like DNA methyltransferase 1 (DNMT1) and UHRF1, which are crucial for maintaining DNA methylation patterns.[4] Dysregulation of these patterns is a hallmark of cancer. USP7 also impacts other oncogenic signaling pathways, including:
-
Wnt/β-catenin pathway: USP7 can either positively or negatively regulate this pathway depending on the cellular context. In some cancers, it can deubiquitinate and stabilize β-catenin, promoting its oncogenic activity.[2][14]
-
PI3K/Akt pathway: USP7 can influence this pathway through its regulation of PTEN, a tumor suppressor that is a negative regulator of PI3K/Akt signaling.[3][15]
-
MYC oncogenes: USP7 has been shown to deubiquitinate and stabilize both c-Myc and N-Myc, two potent oncoproteins that drive cell proliferation.[13][16]
Quantitative Data Presentation
USP7 Overexpression in Various Cancers
High expression of USP7 is a common feature across a wide range of human cancers and often correlates with advanced disease stage and poor patient prognosis.[2][3][4][5][17]
| Cancer Type | Observation | Clinical Correlation | Reference(s) |
| Prostate Cancer | Overexpressed in prostate cancer tissues. | Correlates with tumor aggressiveness and worse prognosis. | [3][18][19] |
| Breast Cancer | Aberrantly overexpressed, especially in HER2+ subtypes. | Associated with poor prognosis. | [2][20] |
| Colorectal Cancer | Highly expressed in colorectal cancer tissues and stem-like cells. | Positively correlated with tumor progression. | [2][21] |
| Lung Cancer | Upregulated in non-small cell lung cancer (NSCLC), particularly squamous cell and large cell carcinomas. | Positively correlated with cancer stage, lymph node metastasis, tumor size, and poor prognosis. | [17][22] |
| Ovarian Cancer | Highly expressed in epithelial ovarian cancer (EOC). | Correlates with lymph node metastasis. | [3][23] |
| Multiple Myeloma | Highly elevated protein and mRNA levels. | Patients with higher USP7 levels have significantly poorer survival. | [3][24] |
| Glioblastoma | Expression increases with tumor grade. | High expression associated with poor prognosis. | [3][15] |
| Hepatocellular Carcinoma | Highly expressed. | Correlates with poor prognosis. | [3] |
| Cervical Cancer | Overexpressed. | Positively correlated with worse survival rates. | [2][10] |
Efficacy of USP7 Inhibitors in Cancer Cell Lines
A number of small molecule inhibitors targeting USP7 have been developed and have demonstrated potent anti-cancer activity in preclinical studies.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 / EC50 | Reference(s) |
| FT671 | USP7 (in vitro) | - | 52 nM (IC50) | [10][11] |
| MCF7 | Breast Cancer | ~0.1-2 µM (cellular IC50) | [10] | |
| P5091 | USP7 (in vitro) | - | 4.2 µM (EC50) | [1][9][13] |
| Multiple Myeloma (MM.1R, Dox-40, LR5) | Multiple Myeloma | 6-14 µM (IC50) | [1] | |
| HCT116 | Colorectal Cancer | 11 µM (EC50) | [13] | |
| Glioblastoma (SHG-140) | Glioblastoma | 1.2 µM (IC50) | [15] | |
| Glioblastoma (T98G) | Glioblastoma | 1.59 µM (IC50) | [15] | |
| GNE-6776 | USP7 (in vitro) | - | 1.34 µM (IC50) | [14] |
| EOL-1 | Acute Myeloid Leukemia | 1.54 µM (IC50) | [6] | |
| MCF7 | Breast Cancer | 27.2 µM (72h), 31.4 µM (96h) | [6][7] | |
| T47D | Breast Cancer | 31.8 µM (72h), 37.4 µM (96h) | [6][7] | |
| Usp7-IN-8 | USP7 (in vitro) | - | 1.4 µM (IC50) | [1][25] |
| Almac4 | Neuroblastoma (subset) | Neuroblastoma | Significant decrease in viability | [16] |
Cellular Effects of USP7 Inhibition
Inhibition of USP7 leads to a cascade of cellular events that ultimately suppress cancer cell growth and survival.
| Cellular Effect | Observation | Quantitative Impact | Reference(s) |
| Apoptosis Induction | USP7 inhibition induces apoptosis in various cancer cell lines. | Significant, concentration-dependent increase in apoptotic cells. | [15][16][26] |
| Cell Cycle Arrest | Disruption of cell cycle progression, often leading to G1 or G2/M arrest. | Quantifiable changes in cell cycle phase distribution. | [27] |
| p53 Stabilization | Increased levels of p53 protein due to MDM2 degradation. | - | [9][24] |
| MDM2 Degradation | Decreased levels of MDM2 protein. | - | [9][24] |
| N-Myc and EZH2 Downregulation | Decreased protein levels of the oncoproteins N-Myc and EZH2 in neuroblastoma. | - | [16] |
Key Experimental Protocols
In Vitro Deubiquitination Assay
Objective: To directly measure the enzymatic activity of USP7 and its inhibition by a test compound.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate
-
Test inhibitor (e.g., Usp7-IN-8)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 2x solution of recombinant USP7 in assay buffer.
-
Serially dilute the test inhibitor in assay buffer.
-
Add the inhibitor dilutions or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add the 2x USP7 solution to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[27]
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between USP7 and its substrate proteins and how this interaction is affected by a USP7 inhibitor.
Materials:
-
Cancer cell line expressing the proteins of interest
-
USP7 inhibitor (e.g., Usp7-IN-8)
-
Co-IP Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, IAA)
-
Primary antibodies against USP7 and the substrate protein
-
Isotype control IgG
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to an appropriate confluency and treat with the USP7 inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in co-IP lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., USP7) or control IgG overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the "prey" protein (the substrate) and the "bait" protein (USP7).[28]
Cell Viability Assay
Objective: To determine the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
USP7 inhibitor
-
96-well plates
-
Cell culture medium
-
Resazurin-based reagent (e.g., alamarBlue™) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the USP7 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Add the resazurin or MTT reagent to each well and incubate for the recommended time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.[1][27]
Visualization of Key Pathways and Workflows
Signaling Pathways
Caption: The USP7-p53-MDM2 signaling pathway and the point of therapeutic intervention.
Caption: USP7's role in the DNA Damage Response (DDR) at double-strand breaks.
Experimental Workflows
Caption: A generalized workflow for Co-Immunoprecipitation to study USP7-substrate interactions.
Conclusion and Future Directions
USP7 stands as a pivotal node in the complex network of pathways that drive cancer progression. Its role in suppressing p53, facilitating DNA damage repair, modulating the immune response, and influencing other key oncogenic signaling cascades underscores its significance as a high-value therapeutic target. The development of potent and selective small molecule inhibitors of USP7 has shown considerable promise in preclinical models, leading to cell cycle arrest, apoptosis, and tumor growth inhibition across a range of cancer types.
Future research should focus on several key areas:
-
Clinical Translation: Despite promising preclinical data, no USP7 inhibitors have yet entered clinical trials.[2] Further investigation into the safety, pharmacokinetics, and pharmacodynamics of lead compounds is crucial to bridge this translational gap.
-
Combination Therapies: The mechanisms of USP7 suggest that its inhibition may be synergistic with other anti-cancer therapies. Combinations with chemotherapy, PARP inhibitors, and immune checkpoint inhibitors warrant thorough investigation.[12]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to USP7 inhibition will be critical for the successful clinical development of these agents. The status of p53, MDM2, and other USP7 substrates could serve as potential biomarkers.
-
Understanding Resistance Mechanisms: As with any targeted therapy, the development of resistance is a potential challenge. Research into the mechanisms by which cancer cells may become resistant to USP7 inhibitors will be essential for developing strategies to overcome it.
References
- 1. benchchem.com [benchchem.com]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FT671 | DUB | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ubpbio.com [ubpbio.com]
- 15. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP7 overexpression predicts a poor prognosis in lung squamous cell carcinoma and large cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitin specific peptidases and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Deubiquitinating Enzyme USP7 Regulates Androgen Receptor Activity by Modulating Its Binding to Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 [frontiersin.org]
- 22. USP7 overexpression predicts a poor prognosis in lung squamous cell carcinoma and large cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. escholarship.org [escholarship.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Structural Analysis of USP7-IN-10 Hydrochloride Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the potent inhibitor USP7-IN-10 hydrochloride and its target, Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that has emerged as a critical target in oncology due to its role in regulating the stability of key proteins involved in tumorigenesis, most notably the p53-MDM2 pathway.[1] Understanding the precise mechanism of inhibitor binding is paramount for the rational design and optimization of novel therapeutics targeting this enzyme.
Quantitative Analysis of this compound Activity
This compound has been identified as a highly potent inhibitor of USP7. The primary quantitative metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of USP7 by 50%.
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | USP7 | 13.39 | Not specified in publicly available data |
Structural Basis of Inhibition: An Inferred Binding Mode
As of the latest available data, a co-crystal structure of USP7 in complex with this compound has not been publicly disclosed. In the absence of direct structural data, the binding mode of this inhibitor can be inferred from the analysis of co-crystal structures of USP7 with other potent, non-covalent small molecule inhibitors that bind to the enzyme's catalytic domain.[2][3]
These studies reveal a common binding pocket in the "thumb" region of the USP7 catalytic domain, adjacent to the catalytic triad (Cys223, His464, Asp481). It is highly probable that this compound also occupies this pocket, preventing the access of the C-terminus of ubiquitin to the active site and thereby inhibiting the deubiquitination reaction.
Key interactions observed for other inhibitors in this pocket, and likely relevant for this compound, include:
-
Hydrogen bonding: Interactions with backbone and sidechain residues lining the pocket.
-
Hydrophobic interactions: Engagement with nonpolar residues that contribute to binding affinity.
-
Shape complementarity: The inhibitor's three-dimensional structure fits snugly into the binding pocket.
The USP7 Signaling Pathway and Mechanism of Action
USP7 plays a crucial role in multiple cellular signaling pathways, with its most well-characterized function being the regulation of the p53 tumor suppressor protein through its interaction with the E3 ubiquitin ligase MDM2.[1][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[5] Inhibition of USP7 by compounds like this compound is expected to disrupt this process, leading to the destabilization of MDM2, subsequent accumulation of p53, and the induction of tumor cell death.[4]
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Structural and Biochemical Analysis
To fully characterize the binding of this compound to USP7, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.
Fluorescence-Based Enzymatic Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor by measuring the enzymatic activity of USP7 in its presence. A common method utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-AMC), which fluoresces upon cleavage by USP7.[6]
Caption: Workflow for a fluorescence-based enzymatic inhibition assay to determine IC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of an inhibitor to its target protein.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vitro Evaluation of USP7-IN-10 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of USP7-IN-10 hydrochloride, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document outlines the core methodologies, data interpretation, and signaling pathway context crucial for assessing the therapeutic potential of this compound.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the p53-MDM2 tumor suppressor pathway.[1][2][3] Dysregulation of USP7 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4] this compound has been identified as a potent inhibitor of USP7 with an IC50 of 13.39 nM.[5]
Data Presentation
The following tables summarize representative quantitative data for a potent USP7 inhibitor, illustrating the expected profile for a compound like this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value (nM) |
| Biochemical Potency | IC50 | 13.39 |
| Enzyme Kinetics | Ki | TBD |
Table 2: Cellular Activity of this compound in p53 Wild-Type Cells
| Assay Type | Cell Line | Parameter | Value (µM) |
| Target Engagement | HCT116 | EC50 | TBD |
| MDM2 Degradation | HCT116 | EC50 | TBD |
| p53 Stabilization | U2OS | EC50 | TBD |
| Cell Viability | MM.1S | IC50 | TBD |
| Apoptosis Induction | HCT116 | EC50 | TBD |
Signaling Pathways
USP7 is a key regulator of several signaling pathways critical to cancer development and progression. Inhibition of USP7 by compounds such as this compound is expected to modulate these pathways, leading to anti-tumor effects.
The p53-MDM2 Signaling Pathway
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][2] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[6] In cancer cells where this pathway is often dysregulated, inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[1][7]
Caption: The p53-MDM2 signaling pathway and the inhibitory effect of this compound.
The NF-κB and Wnt/β-catenin Signaling Pathways
USP7 also plays a role in other oncogenic signaling pathways. It can directly deubiquitinate p65-NF-κB or its upstream regulators, leading to the activation of NF-κB signaling.[8][9] Additionally, USP7 can modulate the Wnt/β-catenin pathway by deubiquitinating β-catenin or other components of its destruction complex, with the outcome being context-dependent.[8][9]
Caption: Modulation of NF-κB and Wnt/β-catenin signaling by USP7.
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound are provided below.
Biochemical Assay: Ubiquitin-Rhodamine110 Cleavage
This assay biochemically quantifies the inhibitory activity of this compound on USP7 enzymatic activity.
-
Reagents and Materials :
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (serial dilutions)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence detection (Ex/Em = 485/535 nm)
-
-
Procedure :
-
Prepare serial dilutions of this compound in assay buffer.
-
Add USP7 enzyme to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities (RFU/min).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the biochemical evaluation of this compound.
Cell-Based Assay: Western Blot for Target Engagement and Downstream Effects
This protocol assesses the ability of this compound to engage USP7 in a cellular context and modulate the levels of downstream proteins like MDM2 and p53.
-
Reagents and Materials :
-
p53 wild-type human cancer cell line (e.g., HCT116, U2OS)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Reagents and Materials :
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well, white, clear-bottom plates
-
Luminometer
-
-
Procedure :
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.cn [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for USP7-IN-10 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo evaluation of USP7-IN-10 hydrochloride, a potent ubiquitin-specific protease 7 (USP7) inhibitor with an IC50 of 13.39 nM.[1] While specific in vivo experimental data for this compound is limited in publicly available literature, this document outlines a comprehensive experimental workflow based on established protocols for other selective USP7 inhibitors.
Introduction to USP7 Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in critical cellular processes.[2] Notably, USP7 is a key regulator of the MDM2-p53 tumor suppressor axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 facilitates the degradation of the p53 tumor suppressor.[2][3] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, USP7 inhibitors have demonstrated efficacy in p53-mutant cancers, indicating the involvement of other downstream targets such as FOXM1.[4][5]
Signaling Pathways of USP7 Inhibition
The primary mechanism of action for USP7 inhibitors involves the modulation of protein stability within key oncogenic and tumor suppressor pathways.
Caption: USP7 Signaling Pathways and Point of Inhibition.
In Vivo Experimental Protocols
A subcutaneous xenograft mouse model is a standard method to evaluate the in vivo efficacy of a USP7 inhibitor.
Animal Models and Tumor Implantation
1. Cell Line Selection:
-
Choose a suitable human cancer cell line. Examples include MDA-MB-468 (triple-negative breast cancer) or MM.1S (multiple myeloma).[6]
-
Culture the selected cell line in the recommended media and conditions.
2. Animal Selection:
-
Use immunodeficient mice, such as 6-8 week old female nude mice, to prevent the rejection of human tumor xenografts.[6]
-
Acclimatize the animals for a minimum of one week before the experiment.
-
All animal procedures must be conducted in accordance with institutional guidelines and approved protocols.
3. Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 2 x 10^7 cells/mL.[6]
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 million cells) into the flank of each mouse.[6]
Drug Formulation and Administration
1. Vehicle Preparation:
-
A common vehicle for oral administration of poorly soluble compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
For intraperitoneal injections, a formulation containing DMSO, PEG300, and saline may be appropriate.[6]
-
Ensure all solutions are sterile-filtered.
2. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the prepared vehicle to the final desired concentration.
3. Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound and the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily, twice daily) should be determined based on preliminary pharmacokinetic and tolerability studies.[4]
Experimental Workflow
Caption: General In Vivo Xenograft Experimental Workflow.
Data Presentation and Analysis
Efficacy Assessment
Summarize the quantitative data in structured tables for clear comparison.
Table 1: In Vivo Efficacy of Representative USP7 Inhibitors
| Parameter | PU7-1[5] | OAT-4828[4] | P5091[4] |
| Compound | PU7-1 | OAT-4828 | P5091 |
| Cancer Model | MDA-MB-468 TNBC Xenograft | B16F10 Melanoma | Multiple Myeloma Xenograft |
| Animal Model | 6-8 week old female nude mice | Syngeneic mouse model | Not Specified |
| Dosing Regimen | 37.5 mg/kg, intraperitoneally (IP) | Oral administration | Not Specified |
| Dosing Frequency | Daily, 6 days per week for 3 weeks | Twice a day | Not Specified |
| Control Group | Vehicle | Vehicle | Vehicle |
| Primary Outcome | Tumor Growth Inhibition | Tumor Growth Inhibition, Survival | Not Specified |
| Result | Significant reduction in tumor size and weight | Efficient inhibition of tumor growth and a substantial increase in survival | Not Specified |
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.[6]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[6]
Pharmacokinetic and Pharmacodynamic Analysis
A pilot pharmacokinetic (PK) study is recommended to determine the plasma concentration-time profile of this compound.
Table 2: Pharmacokinetic Study Design
| Time Point (hours post-dose) | Action |
| 0.25, 0.5, 1, 2, 4, 8, 24 | Collect blood samples (e.g., via saphenous vein).[7] |
| - | Analyze plasma concentrations of this compound using LC-MS/MS. |
| - | Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[7] |
For pharmacodynamic (PD) analysis, tumor and/or blood samples can be collected at the end of the study to assess the levels of biomarkers such as p53 and MDM2 by methods like Western blotting or immunohistochemistry.
Toxicity Evaluation
Potential toxicity of USP7 inhibitors should be carefully monitored.
-
Daily observation of animal health and behavior.
-
Body weight measurements.
-
At the study endpoint, major organs can be collected for histopathological analysis.
Conclusion
While specific in vivo data for this compound are not yet widely published, the protocols and data from other well-characterized USP7 inhibitors provide a robust framework for its preclinical evaluation. The consistent anti-tumor activity observed with other inhibitors in this class offers a strong rationale for the investigation of this compound as a potential cancer therapeutic.[4]
References
- 1. USP7-IN-11 | USP7 inhibitor | CAS 2763872-32-6 | Buy USP7-IN-11 from Supplier InvivoChem [invivochem.com]
- 2. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for USP7-IN-10 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of USP7-IN-10 hydrochloride, a potent ubiquitin-specific protease 7 (USP7) inhibitor, in xenograft mouse models. Given the limited publicly available in vivo data for this compound, this guide synthesizes information from studies on other well-characterized USP7 inhibitors to provide a robust framework for experimental design.
Introduction to USP7 and its Role in Cancer
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a pivotal role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1][2] These processes include the p53-MDM2 tumor suppressor axis, DNA damage repair, cell cycle progression, and immune response.[1][2][3] Dysregulation of USP7 expression has been linked to the progression of various human cancers, establishing it as a compelling therapeutic target.[1][4][5]
This compound is a potent inhibitor of USP7 with an IC50 of 13.39 nM.[6] By inhibiting USP7, it is hypothesized to destabilize oncogenic proteins and reactivate tumor suppressor pathways, thereby impeding cancer cell growth.
Key Signaling Pathways Involving USP7
USP7 modulates multiple signaling pathways crucial for cancer development and progression. A primary mechanism involves its regulation of the MDM2-p53 axis.[4][7][8][9] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][4][8][9] Inhibition of USP7 leads to MDM2 destabilization, resulting in the accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[2][4][8]
Beyond the p53 pathway, USP7 also influences other cancer-related pathways, including the Wnt/β-catenin and NF-κB signaling pathways.[1][7][10] It can also regulate the stability of other oncoproteins and proteins involved in the immune response.[1][7]
Figure 1: Simplified diagram of key USP7 signaling pathways in cancer.
Preclinical Data for USP7 Inhibitors in Xenograft Models
| USP7 Inhibitor | Cancer Model | Host Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PU7-1 | Triple-Negative Breast Cancer (MDA-MB-468) | Nude mice | 37.5 mg/kg, daily, intraperitoneal | Markedly repressed tumor growth | [11] |
| FX1-5303 | Multiple Myeloma (MM.1S) | Not specified | 30 mg/kg, twice daily, oral | 95% TGI | [9] |
| FX1-5303 | Acute Myeloid Leukemia (MV4-11) | Not specified | Not specified | Effectively inhibited tumor growth | [9] |
| P5091 | Multiple Myeloma (MM1.S) | Not specified | Not specified | Inhibited tumor growth | [5] |
Note: This data should be used as a starting point for designing studies with this compound. Dose-finding and toxicity studies are crucial first steps.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol outlines the general procedure for establishing subcutaneous xenografts. Specific cell lines may require modifications.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS or appropriate cell culture medium
-
6-8 week old immunocompromised mice (e.g., NSG or nude mice)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with sterile PBS. Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[11]
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Figure 2: General experimental workflow for a xenograft study.
Preparation and Administration of this compound
Disclaimer: The following is a general guideline. The optimal formulation and route of administration for this compound should be determined empirically.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile PBS, saline, or a solution containing DMSO, PEG300, and Tween 80, as is common for in vivo drug delivery)
-
Syringes and needles appropriate for the chosen route of administration (e.g., oral gavage needles, insulin syringes for intraperitoneal or intravenous injection)
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the final desired concentration in the chosen vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals.
-
Dose Determination: Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD) and to establish a preliminary effective dose range. Start with doses informed by the in vitro IC50 and data from other USP7 inhibitors (e.g., in the range of 10-50 mg/kg).
-
Administration: Administer the formulated this compound to the mice via the chosen route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The frequency of administration (e.g., daily, twice daily) should also be optimized based on the compound's pharmacokinetic properties.
Efficacy and Toxicity Assessment
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily. Note any signs of toxicity such as lethargy, ruffled fur, or loss of appetite.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size limit), euthanize the mice.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Excise tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for USP7, p53, MDM2) or fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Potential for Combination Therapies
Inhibition of USP7 may synergize with other anticancer agents. For instance, combining USP7 inhibitors with DNA-damaging agents or other targeted therapies could enhance therapeutic efficacy.[5] Studies have shown that combining USP7 inhibitors with BCL2 inhibitors like venetoclax can be effective in acute myeloid leukemia models.[9]
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute preclinical studies in xenograft mouse models. Rigorous dose-finding and toxicity assessments are paramount to the successful in vivo evaluation of this compound. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7 Enzymatic Assay with USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1][2] These processes include the DNA damage response, cell cycle control, and immune signaling.[3] USP7's dysregulation has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1][4] One of the most well-characterized pathways regulated by USP7 is the p53-MDM2 axis. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[3] Inhibition of USP7 is therefore a promising strategy to restore p53 function in cancer cells.
USP7-IN-10 hydrochloride is a small molecule inhibitor of USP7. This document provides a detailed protocol for determining the inhibitory activity of this compound on USP7 using a fluorogenic enzymatic assay. The assay is based on the cleavage of a ubiquitin-conjugated fluorophore, such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[1][5] When the substrate is cleaved by USP7, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][5]
Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the mechanism of action for a USP7 inhibitor.
Caption: USP7-p53 signaling pathway and the effect of this compound.
Quantitative Data Summary
The following tables summarize typical concentrations and parameters for a USP7 enzymatic assay. These values should be optimized for specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Recombinant Human USP7 | 0.5 - 5 nM | The optimal concentration should be determined empirically to ensure linear reaction kinetics.[5] |
| Ub-Rho110 Substrate | 100 - 500 nM | The substrate concentration should ideally be close to or below the Kм value for accurate determination of inhibitor potency.[5] |
| This compound | Varies (e.g., 1 nM to 100 µM) | A wide range of concentrations should be tested to determine the IC50 value. |
| DMSO | < 1% (v/v) | The final concentration of DMSO in the assay should be kept low to avoid affecting enzyme activity.[6] |
Table 2: Assay Buffer Components
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.5-8.0) | 20-50 mM | Buffering agent to maintain pH.[6][7] |
| NaCl | 50-150 mM | To mimic physiological ionic strength.[6] |
| DTT or TCEP | 1-5 mM | Reducing agent to maintain the activity of the cysteine protease USP7.[6] |
| BSA | 0.05 mg/mL | Protein carrier to stabilize the enzyme.[6] |
| Tween-20 or Triton X-100 | 0.01% (v/v) | Detergent to prevent non-specific binding.[6] |
Experimental Protocols
Experimental Workflow
The general workflow for determining the inhibitory effect of this compound on USP7 enzymatic activity is depicted below.
Caption: Experimental workflow for USP7 enzymatic assay.
Protocol 1: IC50 Determination of this compound
This protocol is designed to determine the concentration of this compound required to inhibit 50% of USP7 activity (IC50).
Materials:
-
Recombinant Human USP7 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA[5]
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm[1][5]
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).[5]
-
Further dilute these DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]
-
-
Prepare Enzyme and Substrate:
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the 384-well plate.[5]
-
Include wells with DMSO only as a no-inhibitor control (100% activity) and wells with buffer only for background measurement.
-
Add 5 µL of the diluted USP7 enzyme solution to all wells except the background control wells.[5]
-
Mix gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted Ub-Rho110 substrate solution to all wells to start the reaction.[5]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the linear slope of the fluorescence signal over time.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of this compound. | Run a control plate with the inhibitor and all assay components except the enzyme to measure its intrinsic fluorescence and subtract this from the experimental values.[6] |
| No or Low Enzyme Activity | Improper enzyme storage or handling; inactive DTT. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify enzyme activity with a no-inhibitor control. Prepare fresh DTT solution.[5] |
| Compound Precipitation | Low aqueous solubility of the inhibitor. | Prepare a high-concentration stock in 100% DMSO. Visually inspect for precipitation after dilution in assay buffer. If precipitation occurs, consider using co-solvents or reducing the final inhibitor concentration.[6] |
| Data Variability | Pipetting errors; inconsistent mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the assay plate. |
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions for their specific experimental setup and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP7-IN-10 Hydrochloride in Protein Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing USP7-IN-10 hydrochloride, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), to investigate protein stability. USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome.[1][2] Inhibition of USP7 with small molecules like this compound offers a powerful tool to study the ubiquitination-dependent degradation of specific proteins.
Introduction to this compound
This compound is a potent and selective inhibitor of USP7 with a reported IC50 value of 13.39 nM.[3][4] Its inhibitory action on USP7 leads to the accumulation of ubiquitinated substrates, ultimately promoting their proteasomal degradation. This makes this compound a valuable chemical probe for elucidating the role of USP7 in various cellular processes, including the regulation of tumor suppressors, oncoproteins, and other key signaling molecules.[1][2]
Mechanism of Action
USP7 modulates the stability of a wide range of substrate proteins. A well-established example is the p53-MDM2 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest or apoptosis.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Ubiquitin-Specific Protease 7 (USP7) | [3][4] |
| IC50 | 13.39 nM | [3][4] |
| Molecular Formula | C26H30Cl2N4O3S | [3] |
| Molecular Weight | 549.51 g/mol | [3] |
Signaling Pathway Diagram
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on protein stability. Note: These are general protocols and may require optimization for specific cell lines and proteins of interest.
Protocol 1: Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound on cultured cells.
Workflow Diagram:
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. USP7-IN-10 | USP7 inhibitor | CAS 2755995-01-6 | USP7抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoblotting for p53 Activation with USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunoblotting to assess the activation of the p53 tumor suppressor pathway following treatment with USP7-IN-10 hydrochloride. This document includes an overview of the underlying signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and senescence.[1] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation, thus keeping its levels low in unstressed cells.[1] Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that stabilizes MDM2 by removing ubiquitin chains, thereby indirectly promoting p53 degradation.[2][3]
This compound is a small molecule inhibitor of USP7. By inhibiting USP7, it is expected to cause the destabilization and degradation of MDM2.[2] This relieves the negative regulation on p53, leading to its accumulation and activation of downstream target genes such as CDKN1A (p21), which mediates cell cycle arrest.[2] Consequently, USP7 inhibition is a promising therapeutic strategy for cancers with wild-type p53.[3][4] Immunoblotting is a fundamental technique to verify this mechanism of action by detecting changes in the protein levels of p53, MDM2, and p21.
Signaling Pathway
The inhibition of USP7 by this compound disrupts the normal regulation of the p53-MDM2 axis. The expected cascade of events is illustrated in the diagram below.
Caption: Mechanism of p53 activation by this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing p53 activation via immunoblotting after treating cells with this compound.
Caption: Experimental workflow for immunoblotting analysis.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data obtained from immunoblotting experiments. Densitometry analysis of the protein bands should be performed, and the results should be normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration (µM) | p53 Level (Normalized) | MDM2 Level (Normalized) | p21 Level (Normalized) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| USP7-IN-10 HCl | 1 | Value | Value | Value |
| USP7-IN-10 HCl | 5 | Value | Value | Value |
| USP7-IN-10 HCl | 10 | Value | Value | Value |
Note: The optimal concentrations for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture : Culture a human cell line with wild-type p53 (e.g., HCT116, U2OS) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Seeding : Seed the cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[5]
-
Compound Preparation : Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared.
-
Treatment : On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Treat the cells for a specified duration (e.g., 6, 12, or 24 hours).[5] Include a vehicle control group treated with an equivalent amount of DMSO.[6]
Protocol 2: Protein Extraction
-
Cell Lysis : After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[8][9]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6][7]
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.[7][9]
-
Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7][9]
-
Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
Protocol 3: Protein Quantification
-
BCA Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization : Normalize the protein concentrations of all samples by adding RIPA buffer to ensure equal protein loading in the subsequent steps.
Protocol 4: Immunoblotting
-
Sample Preparation : Add 4X Laemmli sample buffer to the normalized protein lysates to a final concentration of 1X and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE : Load 20-30 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.[7] Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7][8]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle shaking.[7][8]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7][8]
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[8]
-
Analysis : Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p53/p21 signal | Insufficient drug concentration or treatment time. | Increase the concentration of this compound or the treatment duration. |
| Inefficient protein transfer. | Verify the transfer efficiency using Ponceau S staining. | |
| Antibody issues. | Check the recommended antibody dilutions and ensure proper storage. | |
| High background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |
| High antibody concentration. | Decrease the concentration of the primary or secondary antibodies. | |
| Uneven loading | Inaccurate protein quantification or pipetting errors. | Ensure accurate protein quantification and careful loading of equal protein amounts. Always re-probe with a loading control antibody. |
Conclusion
These application notes provide a framework for investigating the effects of this compound on p53 activation. By following these protocols, researchers can effectively use immunoblotting to confirm the intended mechanism of action and to quantify the dose-dependent effects of this USP7 inhibitor on the p53 signaling pathway. Proper experimental design, including appropriate controls and optimization of treatment conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay Using USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a variety of proteins involved in critical cellular processes. These processes include cell cycle control, DNA damage response, and apoptosis.[1][2] USP7 has emerged as a significant therapeutic target in oncology due to its role in the stabilization of proteins that contribute to tumor progression.[3] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][5] By deubiquitinating and stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby promoting cancer cell survival.[6]
USP7-IN-10 hydrochloride is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 13.39 nM in biochemical assays. By inhibiting USP7, this compound is expected to destabilize MDM2, leading to the accumulation and activation of p53.[4][7] This activation of p53 can subsequently induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[8] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.
Data Presentation
The following table summarizes the known inhibitory activity of this compound. Efficacy in specific cell lines should be determined experimentally.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | USP7 | Biochemical | 13.39 |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by USP7 inhibition. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for degradation. Inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can then initiate apoptosis.
Caption: USP7-p53 signaling pathway and the effect of this compound.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays. It is recommended to perform these experiments on a panel of cancer cell lines, including those with wild-type and mutant p53, to fully characterize the inhibitor's activity.
Experimental Workflow
The general workflow for a cell viability assay is depicted below. This process involves cell seeding, treatment with the inhibitor, incubation, addition of the viability reagent, and subsequent measurement of the signal.
Caption: General experimental workflow for a cell viability assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration, typically <0.5%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value using a suitable software.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Expected Results
Treatment of cancer cells, particularly those with wild-type p53, with this compound is expected to result in a dose- and time-dependent decrease in cell viability. This is due to the induction of apoptosis and/or cell cycle arrest mediated by the stabilization of p53.[8] Cell lines with mutant or null p53 may exhibit reduced sensitivity to the compound, providing insights into its mechanism of action. The IC50 values obtained from these assays will provide a quantitative measure of the potency of this compound in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patrinum.ch [patrinum.ch]
- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: USP7-IN-10 Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis and cell cycle progression.[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby saving them from proteasomal degradation.[2] One of its most critical substrates is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53.[2] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a cornerstone of the cellular response to DNA damage and stress.[3]
USP7-IN-10 hydrochloride is a potent small molecule inhibitor of USP7. By inhibiting USP7, it leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[3] Furthermore, emerging evidence suggests that USP7 inhibition can also induce genotoxicity and cell death in a p53-independent manner by causing untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[1][4]
The combination of USP7 inhibitors with traditional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[5] Many chemotherapeutic agents, such as cisplatin and doxorubicin, function by inducing DNA damage, which also activates the p53 pathway. By simultaneously preventing p53 degradation through USP7 inhibition and inducing p53-activating DNA damage with chemotherapy, a synergistic anti-tumor effect can be achieved.[4] This document provides detailed application notes and experimental protocols for investigating the combination of this compound with standard chemotherapy agents in preclinical cancer models.
Mechanism of Action: Synergistic Induction of Apoptosis
The primary rationale for combining this compound with chemotherapy is the synergistic activation of the p53 tumor suppressor pathway. USP7 inhibition destabilizes MDM2, leading to p53 accumulation, while DNA-damaging chemotherapy agents activate p53. Together, these actions result in a robust induction of p53 target genes that promote apoptosis and cell cycle arrest, leading to enhanced cancer cell killing.
Data Presentation: Synergistic Effects on Cancer Cells
The combination of USP7 inhibitors with chemotherapy has been shown to produce synergistic anti-tumor activity. This is often quantified by determining the Combination Index (CI), where CI < 1 indicates synergy. The following tables provide representative data on the effects of USP7 inhibitors, alone and in combination with chemotherapy agents, on cancer cell lines.
Table 1: Apoptosis Induction by USP7 Inhibitor P5091 in Glioblastoma (GBM) Cells
This table summarizes the induction of apoptosis in glioblastoma cells after a 48-hour treatment with the USP7 inhibitor P5091. The data is adapted from representative studies and illustrates a dose-dependent increase in apoptotic cells.
| Cell Line | P5091 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| U87MG | Vehicle (DMSO) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 1.0 | 12.8 ± 1.5 | 5.4 ± 0.9 | 18.2 ± 2.4 | |
| 2.0 | 25.6 ± 2.1 | 10.2 ± 1.3 | 35.8 ± 3.4 | |
| 4.0 | 40.1 ± 3.5 | 18.5 ± 2.0 | 58.6 ± 5.5 | |
| T98G | Vehicle (DMSO) | 2.9 ± 0.6 | 1.8 ± 0.4 | 4.7 ± 1.0 |
| 1.0 | 10.5 ± 1.2 | 4.9 ± 0.7 | 15.4 ± 1.9 | |
| 2.0 | 22.1 ± 1.9 | 9.8 ± 1.1 | 31.9 ± 3.0 | |
| 4.0 | 35.8 ± 2.8 | 16.7 ± 1.8 | 52.5 ± 4.6 |
Data is presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Arrest Induced by USP7 Inhibitors in Cancer Cells
This table shows representative data on how USP7 inhibition can affect cell cycle distribution, often leading to G1 or G2/M arrest. Data is compiled based on findings from studies using potent USP7 inhibitors like P22077 and P5091.[1]
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 (p53-WT) | Vehicle (DMSO) | 45.2 ± 2.5 | 35.1 ± 2.1 | 19.7 ± 1.8 |
| USP7 Inhibitor (e.g., P5091 2µM) | 65.8 ± 3.1 | 15.5 ± 1.9 | 18.7 ± 2.0 | |
| RKO (p53-WT) | Vehicle (DMSO) | 50.1 ± 2.8 | 30.5 ± 2.4 | 19.4 ± 1.5 |
| USP7 Inhibitor (e.g., P5091 2µM) | 70.3 ± 3.5 | 12.8 ± 1.6 | 16.9 ± 1.9 |
Data is presented as mean ± standard deviation. The specific inhibitor and concentration should be optimized for the cell line of interest.
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound and a chemotherapeutic agent, alone and in combination, on the viability of cancer cells and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
Complete cell culture medium
-
MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents, combinations, or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO).
-
Mix thoroughly to dissolve the crystals.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 value for each agent. For combination treatments, use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) and allow them to attach overnight. Treat cells with this compound, chemotherapy, combinations, or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the medium collected earlier.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the combination treatment on cell cycle phase distribution.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% Ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 2, Step 1).
-
Cell Harvesting: Collect and wash cells as described for the apoptosis assay (Protocol 2, Steps 2-3).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound with standard chemotherapy agents represents a rational and promising therapeutic strategy. By targeting the p53 pathway from two different angles, this approach has the potential to induce synergistic cancer cell death, enhance the efficacy of existing treatments, and potentially overcome mechanisms of drug resistance. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of this combination therapy, enabling researchers to characterize its efficacy and elucidate the underlying molecular mechanisms. Careful execution of these experiments will be crucial in advancing our understanding of USP7 inhibition as a valuable component of combination cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis After USP7-IN-10 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of key proteins involved in cellular processes such as cell cycle progression, DNA damage repair, and apoptosis.[1][2] USP7's substrates include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[3] Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.[3][4] In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting tumor cell survival and proliferation.[5]
USP7-IN-10 hydrochloride is a small molecule inhibitor of USP7. By inhibiting USP7's deubiquitinating activity, the inhibitor promotes the degradation of MDM2. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis.[3][5] Furthermore, USP7 inhibition can induce apoptosis through p53-independent mechanisms, including the induction of oxidative and endoplasmic reticulum stress.[6] Flow cytometry is a powerful and high-throughput technique to quantitatively analyze these cellular outcomes at the single-cell level.
These application notes provide detailed protocols for assessing apoptosis and cell cycle distribution in cancer cells following treatment with this compound using flow cytometry.
Data Presentation
Disclaimer: Publicly available quantitative flow cytometry data for the specific compound this compound is limited. The following tables present representative data from studies using other well-characterized USP7 inhibitors (e.g., P5091, siUSP7) to illustrate the expected outcomes. Researchers should perform their own dose-response and time-course experiments to determine the specific effects of this compound on their cell line of interest.
Table 1: Representative Data for Apoptosis Induction by USP7 Inhibition
| Cell Line | USP7 Inhibitor | Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| Glioblastoma (SHG-140) | P5091 | 1 | 48 | ~25% | [1] |
| Glioblastoma (T98G) | P5091 | 2 | 48 | ~30% | [1] |
| HeLa (USP7+/+) | Tunicamycin | 1 | 24 | ~18% | |
| HeLa (USP7-/-) | Tunicamycin | 1 | 24 | ~35% |
*Note: Tunicamycin induces ER stress. The increased apoptosis in USP7 knockout cells demonstrates USP7's role in mitigating ER stress-induced apoptosis.
Table 2: Representative Data for Cell Cycle Arrest Induced by USP7 Inhibition
| Cell Line | USP7 Inhibitor | Concentration | Treatment Time (hours) | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
| MCF7 (Breast Cancer) | p5091 | 10 µM | 48 | Increased by 11.54% | Decreased by 11.86% | [1] |
| T47D (Breast Cancer) | p5091 | 10 µM | 72 | Increased by 14.45% | Not significant | [1] |
| MCF7 (Breast Cancer) | siUSP7 | 20 pmol | 48 | Increased by 5.48% | Decreased by 7.24% | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflows
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours). Include a positive control for apoptosis if desired (e.g., staurosporine).
-
Cell Harvesting:
-
For adherent cells, aspirate the media and collect it in a 15 mL conical tube (to retain any floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize with complete medium and combine with the previously collected media.
-
For suspension cells, simply collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions (typically 5 µL of each).[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Set up a quadrant gate to distinguish the four populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the percentage of cells in each quadrant.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Treated and harvested cells (from steps 1-3 of Protocol 1)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Ice-cold 70% Ethanol
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest and wash cells as described in Protocol 1 (steps 3 and 4).
-
Fixation:
-
Resuspend the cell pellet in ~500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for fixation. Cells can be stored at -20°C for several days.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to prevent staining of double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
A sub-G1 peak, representing cells with fragmented DNA, is indicative of apoptosis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Targets with USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of a variety of proteins involved in critical cellular processes, including DNA repair, cell cycle progression, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. USP7-IN-10 hydrochloride is a potent inhibitor of USP7 with an IC50 of 13.39 nM.[1][2] Inhibition of USP7 has been shown to induce apoptosis in cancer cells, often through the stabilization of the tumor suppressor p53.[3][4][5] To enhance the therapeutic potential of USP7 inhibition and overcome potential resistance mechanisms, identifying synergistic drug targets is of paramount importance.
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inhibited, act synergistically with this compound to induce cancer cell death.
Signaling Pathways and Rationale
USP7 is a key regulator of the p53-MDM2 axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 facilitates the degradation of the p53 tumor suppressor. Inhibition of USP7 leads to MDM2 degradation, resulting in the accumulation and activation of p53, which can trigger apoptosis.[3][5] Beyond the p53 pathway, USP7 influences other cancer-relevant pathways, including the NF-κB and Wnt/β-catenin signaling pathways. A CRISPR screen can uncover synthetic lethal interactions with USP7 inhibition across these and other pathways, revealing novel combination therapy strategies.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. USP7-IN-10 | USP7 inhibitor | CAS 2755995-01-6 | USP7抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
USP7-IN-10 hydrochloride off-target effects assessment
Disclaimer: Specific off-target effect data for a compound designated "USP7-IN-10 hydrochloride" is not extensively available in public literature. This guide provides a broader framework for researchers utilizing USP7 inhibitors, with specific examples where data is available.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of USP7 inhibitors and why are they a concern?
A1: Off-target effects occur when a USP7 inhibitor binds to and modulates proteins other than USP7. This is a critical consideration as it can lead to misinterpretation of experimental results, cellular toxicity, and irreproducible data.[1] Due to the conserved nature of the catalytic domain among deubiquitinating enzymes (DUBs), cross-reactivity with other USPs is a primary concern.[2] Off-target binding to kinases is another potential issue that can lead to unintended side effects.[3]
Q2: My experimental results are inconsistent with known USP7 biology. Could this be due to an off-target effect?
A2: Inconsistent results are a strong indicator of potential off-target effects. If the observed phenotype does not align with the known roles of USP7 in pathways like the p53-MDM2 axis, DNA damage repair, or immune regulation, it is crucial to investigate off-target interactions.[4][5][6] It is recommended to perform validation experiments as outlined in the troubleshooting guide below.
Q3: How can I be sure that the observed cellular phenotype is a direct result of USP7 inhibition?
A3: To confirm that the observed phenotype is on-target, a multi-pronged approach is recommended. This includes:
-
Use of an orthogonal inhibitor: A structurally different inhibitor of USP7 should reproduce the same phenotype.[1]
-
Genetic validation: Knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of USP7 should mimic the phenotype observed with the inhibitor.[1]
-
Dose-response correlation: The on-target phenotype should be observed at concentrations consistent with the inhibitor's potency for USP7.
Q4: What is the significance of the p53 status in my cell line when using a USP7 inhibitor?
A4: The cellular response to USP7 inhibition can be highly dependent on the p53 status of the cell line. In p53 wild-type cells, USP7 inhibition typically leads to MDM2 degradation, which in turn stabilizes p53, leading to apoptosis or cell cycle arrest.[2][5][7] In p53-mutant or null cells, the effects of USP7 inhibition are mediated by other substrates and may be different.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnose and mitigate potential off-target effects of USP7 inhibitors.
Problem: Unexpected or inconsistent experimental results.
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Solubility: Ensure the inhibitor is fully dissolved. Precipitation in aqueous solutions is a common issue for hydrophobic small molecules and can lead to a lower effective concentration.[8] Gentle warming or sonication may be required.[8]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated samples.[8]
-
Dose-Response: Perform a wide-range dose-response curve to identify the optimal concentration window for on-target effects versus potential off-target or toxic effects.[1]
Step 2: On-Target Engagement Verification
-
Western Blot for Downstream Markers: In p53 wild-type cells, treatment with a USP7 inhibitor should lead to a decrease in MDM2 levels and an increase in p53 and p21 levels.[9]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to USP7 in a cellular context. Ligand binding increases the thermal stability of the target protein.[1][10]
Step 3: Differentiating On-Target from Off-Target Phenotypes
-
Use a Structurally Unrelated USP7 Inhibitor: If a different class of USP7 inhibitor produces the same phenotype, it is more likely to be a true result of USP7 inhibition.[1]
-
Genetic Knockdown/Knockout of USP7: If the phenotype is not replicated in USP7 knockout or knockdown cells, it strongly suggests an off-target effect of the compound.[1]
Quantitative Data on USP7 Inhibitor Selectivity
The following table summarizes publicly available selectivity data for some USP7 inhibitors. Comprehensive selectivity profiling is often not fully disclosed in the public domain.
| Inhibitor | IC50 against USP7 | Off-Targets Tested | Activity against Off-Targets | Reference |
| USP7-IN-8 | 1.4 µM | USP47, USP5 | No significant activity | [11] |
| FT671 | 52 - 69 nM | Panel of 38 DUBs | Exclusively inhibits USP7 | [9][10] |
| GNE-6640 | Not specified | Panel of 36 DUBs | High selectivity | [2] |
| GNE-6776 | Not specified | Panel of 36 DUBs | High selectivity | [2] |
Experimental Protocols
1. Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay for Biochemical Potency
This assay measures the enzymatic activity of USP7.
-
Principle: The Ub-Rho110 substrate is a quenched fluorophore. Cleavage by USP7 releases rhodamine 110, leading to a quantifiable increase in fluorescence.[10][12]
-
Protocol Outline:
-
Incubate recombinant USP7 enzyme with varying concentrations of the test inhibitor.
-
Add the Ub-Rho110 substrate to initiate the reaction.
-
Measure the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[10]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether a compound binds to its target in living cells.
-
Principle: Ligand binding typically increases the thermal stability of a protein.[10]
-
Protocol Outline:
-
Treat intact cells with the USP7 inhibitor or a vehicle control.
-
Heat the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble USP7 at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11]
-
3. Mass Spectrometry-Based Proteomics for Selectivity Profiling
This technique identifies and quantifies changes across the proteome or ubiquitinome following inhibitor treatment.
-
Principle: Changes in protein or ubiquitinated peptide abundance are measured by mass spectrometry after treating cells with the inhibitor.[10]
-
Protocol Outline:
-
Treat cell cultures with the USP7 inhibitor or a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
For ubiquitinome analysis, enrich for ubiquitinated peptides.
-
Analyze the peptide samples by mass spectrometry to identify and quantify changes in protein or ubiquitinated peptide levels.[10]
-
Signaling Pathways and Workflows
Caption: The USP7-MDM2-p53 signaling pathway.
Caption: Workflow for assessing potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis | MDPI [mdpi.com]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting USP7-IN-10 Hydrochloride Delivery in Animal Models
Welcome to the technical support center for USP7-IN-10 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this potent ubiquitin-specific protease 7 (USP7) inhibitor in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme.[1] USP7 plays a crucial role in regulating the stability of several key proteins involved in cancer progression, including the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes and activates p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: What are the common challenges in delivering this compound in animal models?
A2: Like many small molecule inhibitors, this compound is likely to have low aqueous solubility. The primary challenges in its in vivo delivery are related to achieving adequate bioavailability and exposure in the target tissues. This can be due to poor solubility in physiological fluids, precipitation at the injection site, or rapid metabolism and clearance.
Q3: What are suitable vehicles for formulating this compound for oral and intraperitoneal administration?
A3: Due to its hydrophobic nature, this compound requires a non-aqueous vehicle for solubilization. Common formulation strategies for similar poorly soluble compounds include the use of co-solvents and surfactants. Several formulations have been successfully used for the in vivo delivery of other USP7 inhibitors and can be adapted for this compound.[1]
For Oral Gavage:
-
A suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
A solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
A solution in 10% DMSO and 90% corn oil.[1]
For Intraperitoneal Injection:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
It is crucial to determine the optimal formulation for your specific experimental needs through solubility and stability testing.
Q4: How can I assess the stability of my this compound formulation?
A4: The stability of your formulation should be assessed under the intended storage and experimental conditions. A common method is to prepare the formulation and store it for the anticipated duration of your experiment (e.g., a few hours to a few days). At different time points, visually inspect the solution for any signs of precipitation. For a more quantitative assessment, you can use High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active compound over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in the formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the percentage of co-solvents like DMSO or PEG300.- Add a surfactant such as Tween-80 to improve solubility and stability.- Use sonication or gentle warming to aid dissolution, but be cautious of potential compound degradation.- Prepare the formulation fresh before each use. |
| Difficulty in administering the formulation (e.g., high viscosity) | High concentration of polymers like PEG300 or methylcellulose. | - Slightly decrease the concentration of the viscosity-enhancing agent.- Gently warm the formulation to room temperature before administration to reduce viscosity. |
| Animal distress or adverse reactions after injection (e.g., lethargy, ruffled fur) | Vehicle toxicity, particularly with high concentrations of DMSO. | - Reduce the final concentration of DMSO in the formulation to the lowest effective level (ideally ≤10%).- Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).- Administer a smaller volume at a slower rate. |
| Inconsistent or low efficacy in vivo | Poor bioavailability due to precipitation at the injection site or rapid metabolism. | - Optimize the formulation to ensure the compound remains in solution.- Consider alternative administration routes (e.g., oral gavage vs. intraperitoneal injection) to assess differences in bioavailability.- Conduct a pilot pharmacokinetic study to determine the plasma concentration of the compound over time. |
| Technical issues with oral gavage (e.g., fluid reflux, signs of aspiration) | Improper technique or incorrect gavage needle size. | - Ensure proper restraint of the animal.- Use a flexible gavage needle of the appropriate size for the animal's weight.- Administer the solution slowly and steadily.- Do not exceed the recommended maximum gavage volume (typically 10 mL/kg for mice). |
| Technical issues with intraperitoneal injection (e.g., injection into the gut or bladder) | Incorrect needle placement or insertion depth. | - Insert the needle into the lower right quadrant of the abdomen to avoid the cecum.- Angle the needle at approximately 30-45 degrees.- Aspirate before injecting to ensure you have not entered a blood vessel or organ. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Representative USP7 Inhibitors
| Compound | Animal Model | Tumor Type | Administration Route | Dosing Schedule | Result | Reference |
| GNE-6776 | Mouse Xenograft | EOL-1 (AML) | Oral | 100 mg/kg, BID | Significant tumor growth inhibition | [2] |
| Compound 41 | Mouse Xenograft | MM.1S (Multiple Myeloma) | Oral | 100 mg/kg, QD | Significant tumor growth inhibition | [3] |
| P5091 | Mouse Xenograft | MM.1S (Multiple Myeloma) | Intraperitoneal | 15 mg/kg, 3x/week | Significant tumor growth inhibition | [4] |
Table 2: Example Pharmacokinetic Parameters of a USP7 Inhibitor (GNE-6776) in Mice
| Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-last) (h*ng/mL) | Half-life (h) | Reference |
| 100 | ~4000 | ~2 | ~20000 | ~2.5 | [2] |
| 200 | ~8000 | ~4 | ~50000 | ~3.0 | [2] |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of compound: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you will need 0.25 mg of this compound per mouse. Prepare a sufficient volume for your entire cohort, including a small excess to account for transfer losses.
-
Prepare the vehicle: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component. For example, to prepare 1 mL of the final formulation:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Dissolve the compound: a. Weigh the required amount of this compound into a sterile microcentrifuge tube. b. Add the DMSO and vortex thoroughly until the compound is completely dissolved. c. Add the PEG300 and vortex again until the solution is homogenous. d. Add the Tween-80 and vortex to mix. e. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Final formulation: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming or brief sonication may be used. Always prepare the formulation fresh on the day of dosing.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip for mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal handling and restraint: a. Weigh the mouse to accurately calculate the dosing volume. b. Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
-
Gavage needle insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. c. The needle should advance smoothly without resistance. If resistance is felt, withdraw the needle and reposition.
-
Compound administration: a. Once the needle is at the predetermined depth, slowly and steadily administer the formulation. b. After administration, gently remove the needle in the same line of insertion.
-
Post-procedure monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
Mandatory Visualizations
Signaling Pathway
Caption: The USP7-p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Formulation Preparation
Caption: Step-by-step workflow for preparing a this compound formulation.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: A logical guide to troubleshooting low bioavailability of this compound.
References
Technical Support Center: Minimizing in vivo Toxicity of USP7-IN-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating potential in vivo toxicity associated with the use of USP7-IN-10 hydrochloride. The following information is curated to assist in designing and executing experiments with a focus on safety and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with USP7 inhibitors like this compound?
A1: The toxicity of USP7 inhibitors can stem from both on-target and off-target effects.
-
On-target toxicity is often linked to the fundamental role of USP7 in cellular processes. Inhibition of USP7 can lead to the stabilization of the tumor suppressor protein p53 by preventing the degradation of its negative regulator, MDM2.[1] While beneficial for anti-cancer activity, systemic p53 activation can induce apoptosis in healthy, rapidly dividing cells, leading to toxicities in tissues such as the bone marrow and gastrointestinal tract. Additionally, some toxicities are independent of p53 and are related to USP7's role in the cell cycle.[2][3] Inhibition of USP7 can cause premature and widespread activation of CDK1, leading to uncontrolled cell division, DNA damage, and ultimately cell death, even in p53-deficient cells.[2][3]
-
Off-target toxicity arises when the inhibitor interacts with other proteins besides USP7. This can lead to unforeseen cellular effects and contribute to the overall toxicity profile. The specificity of each USP7 inhibitor is a critical factor in its safety profile.
Q2: What are the common adverse effects observed with USP7 inhibitors in vivo?
A2: Preclinical studies with various USP7 inhibitors have reported a range of potential adverse effects. While specific data for this compound is limited in publicly available literature, general observations for this class of compounds include:
-
Hematological Toxicity: Effects on blood cell counts have been noted, which is a potential concern when developing USP7 inhibitors.[4]
-
Gastrointestinal Issues: Due to the role of USP7 in regulating cell division in the gut lining.
-
General signs of poor health: Such as weight loss and reduced activity in animal models.[5]
Q3: Is there a known maximum tolerated dose (MTD) or LD50 for this compound?
A3: Currently, there is no publicly available data on the maximum tolerated dose (MTD) or the median lethal dose (LD50) for this compound. Determining these values is a critical step in the preclinical development of any new compound and would require dedicated dose-range finding and toxicology studies.
Q4: How can I optimize the formulation of this compound to minimize local and systemic toxicity?
A4: Proper formulation is crucial for minimizing toxicity. For oral administration, common vehicles for poorly soluble compounds like many small molecule inhibitors include suspensions or solutions in a mixture of solvents and surfactants. A suggested starting point for formulating USP7 inhibitors for in vivo studies, based on similar compounds, could be a vehicle containing:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[6]
It is essential to determine the solubility and stability of this compound in any chosen vehicle to ensure consistent dosing and minimize precipitation, which can cause local irritation and variable absorption.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15-20%) or signs of distress in animals. | - Dose is too high, exceeding the MTD.- Formulation is causing local irritation or poor absorption.- On-target or off-target toxicity. | - Dose Reduction: Immediately reduce the dose or cease administration and monitor animals for recovery.- Formulation Re-evaluation: Assess the solubility and stability of the compound in the current vehicle. Consider alternative formulations.- Staggered Dosing: Implement a less frequent dosing schedule (e.g., every other day instead of daily) to allow for recovery between doses. |
| Evidence of hematological toxicity (e.g., low blood cell counts). | - On-target effect on hematopoietic stem/progenitor cells due to p53 activation. | - Monitor Blood Counts: Perform complete blood counts (CBCs) regularly throughout the study.- Dose Adjustment: Adjust the dose based on the severity of the hematological effects.- Supportive Care: In some preclinical models, supportive care measures may be considered, though this is less common. |
| Inconsistent anti-tumor efficacy or high variability in response. | - Poor bioavailability due to formulation issues.- Rapid metabolism of the compound.- Inconsistent administration technique. | - Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.- Formulation Optimization: Test different vehicles to improve solubility and absorption.- Standardize Administration: Ensure consistent and accurate administration techniques (e.g., oral gavage, intraperitoneal injection). |
| Unexpected neurological or behavioral changes. | - Potential for off-target effects on the central nervous system. | - Behavioral Monitoring: Implement a systematic method for observing and recording any behavioral changes.- Target Deconvolution: If significant neurotoxicity is observed, consider in vitro assays to identify potential off-target interactions. |
Quantitative Data Summary
Specific in vivo toxicity data for this compound is not currently available in the public domain. The following tables provide a template for the types of data that should be generated during preclinical toxicology studies.
Table 1: Dose-Range Finding Study Parameters (Example)
| Parameter | Description |
| Species/Strain | e.g., BALB/c mice |
| Number of Animals | e.g., 3-5 per group |
| Dose Levels (mg/kg) | e.g., 10, 30, 100, 300 |
| Route of Administration | e.g., Oral (p.o.), Intraperitoneal (i.p.) |
| Dosing Frequency | e.g., Single dose |
| Observation Period | e.g., 14 days |
| Endpoints | Mortality, clinical signs, body weight, gross pathology |
Table 2: Key Toxicological Endpoints to Monitor
| Toxicity Type | Parameters to Measure |
| Hematological | Complete Blood Count (CBC) with differential |
| Hepatic (Liver) | Serum levels of ALT, AST, ALP, and bilirubin |
| Renal (Kidney) | Serum levels of BUN and creatinine |
| General Health | Body weight, food/water consumption, clinical observations |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) with a vehicle control group.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups based on a predefined scheme (e.g., modified Fibonacci series).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Record body weights at least twice weekly.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >10% body weight loss or any signs of life-threatening toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.
Protocol 2: General in vivo Toxicity Assessment
-
Study Design: Based on the MTD, select 2-3 dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control group.
-
Treatment Period: Administer the compound for a specified duration (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Clinical Observations: Daily cage-side observations and a more detailed weekly clinical examination.
-
Body Weight and Food Consumption: Record at least twice weekly.
-
-
Sample Collection:
-
Blood Sampling: Collect blood at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
Urine Sampling: Collect urine for urinalysis if renal toxicity is suspected.
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Collect a comprehensive set of tissues, preserve them in formalin, and prepare them for microscopic examination by a veterinary pathologist.
-
Visualizations
Caption: USP7 signaling pathways and points of inhibition.
Caption: General workflow for in vivo toxicity studies.
Caption: Troubleshooting logic for in vivo toxicity.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 3. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 4. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
USP7-IN-10 hydrochloride stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using USP7-IN-10 hydrochloride in their experiments. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For other USP7 inhibitors, which are structurally similar, specific storage conditions are recommended to prevent degradation. It is best practice to follow similar guidelines for this compound.
| Form | Recommended Storage Temperature | Recommended Duration | Rationale |
| Solid (Powder) | -20°C or -80°C | Up to 3 years | Lower temperatures slow down potential degradation reactions, ensuring long-term stability.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquoting into single-use volumes prevents repeated freeze-thaw cycles which can degrade the compound.[1][2] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[1][3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO introduced into your cell culture experiments.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: It is strongly advised not to dissolve this compound directly in aqueous solutions.[4] Many small molecule inhibitors, including those targeting USP7, are hydrophobic and have low aqueous solubility. The standard and recommended procedure is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[4]
Troubleshooting Guide
Q4: My this compound precipitated when I diluted the DMSO stock solution in my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. Here are several steps to troubleshoot this issue:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid cytotoxicity and reduce the chances of precipitation.[1][4]
-
Gentle Warming and Sonication: After dilution, you can try gently warming the solution to 37°C or using a sonicator for a few minutes to help redissolve the precipitate.[4]
-
Prepare Fresh Working Solutions: It is crucial to prepare the final working solution fresh for each experiment and use it immediately to minimize the risk of precipitation over time.[1]
-
Consider Advanced Solubilization Techniques: For experiments requiring very low final DMSO concentrations, you might consider using biocompatible surfactants like Tween-80 or complexation with cyclodextrins such as SBE-β-CD.[4]
Q5: How can I be sure that the observed effects in my experiment are due to USP7 inhibition and not off-target effects or compound degradation?
A5: This is a critical consideration for any experiment involving a small molecule inhibitor. The following controls are recommended:
-
Include a Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest inhibitor dose) in all experiments.[1][5]
-
Perform a Dose-Response Experiment: A clear dose-dependent effect is indicative of a specific interaction between the inhibitor and its target.[1]
-
Confirm Target Engagement: Whenever possible, perform experiments to confirm that this compound is engaging with its target in your experimental system. This could involve techniques like Western blotting to look at downstream signaling changes.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to assess the stability of this compound in a specific solution (e.g., DMSO stock, cell culture medium) over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To quantify the amount of intact this compound and identify potential degradation products over a time course.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the matrix to be tested (e.g., 10 mM in DMSO or 10 µM in cell culture medium).
-
Divide the solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the conditions that mimic your experiment (e.g., at 37°C in a cell culture incubator).[6]
-
-
Sample Processing at Each Time Point:
-
At each designated time point, take one aliquot.
-
To precipitate proteins and stop potential enzymatic degradation (especially for samples in culture media), add 3 volumes of ice-cold acetonitrile.[6]
-
Vortex the sample and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.[6]
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable HPLC-MS method to quantify the amount of this compound.
-
The HPLC method should be capable of separating the parent compound from potential degradation products.
-
The mass spectrometer should be set to monitor the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
References
interpreting unexpected results with USP7-IN-10 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing USP7-IN-10 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7), with a reported IC50 of 13.39 nM.[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[4] A primary target of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[5][6] By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn causes an accumulation and activation of p53.[4][5][7] This can result in cell cycle arrest and apoptosis in cancer cells.[5]
Q2: What is the expected cellular phenotype after treatment with this compound in p53 wild-type cancer cells?
In p53 wild-type cancer cells, treatment with a USP7 inhibitor like this compound is expected to cause a dose-dependent increase in p53 protein levels and a decrease in MDM2 levels.[4][8] This is often accompanied by an upregulation of p53 target genes, such as the cell cycle inhibitor p21.[4] Phenotypically, this can lead to cell cycle arrest, typically in the G1 or G2/M phase, and ultimately, apoptosis.[9]
Q3: I am observing cytotoxicity in a p53-mutant/null cell line. Is this an off-target effect?
Not necessarily. While the p53-MDM2 axis is a major pathway affected by USP7 inhibition, USP7 has numerous other substrates involved in critical cellular processes.[10] Unexpected cytotoxicity in p53-deficient cells can be a result of on-target inhibition of USP7's function related to other substrates. For instance, USP7 inhibition has been shown to cause premature and widespread activation of CDK1, a key driver of the cell cycle.[11][12][13] This can lead to uncontrolled cell division, DNA damage, and cell death, independent of p53 status.[11][12][13] Additionally, USP7 regulates the stability of other oncogenic proteins, such as FOXM1, and its inhibition can lead to their degradation and subsequent anti-tumor effects in a p53-independent manner.[6]
Q4: My this compound solution is precipitating in aqueous media. What should I do?
Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for your specific cell line (typically ≤0.5%). Gentle warming (e.g., to 37°C) and sonication of the final solution can aid in re-dissolving the compound. It is also recommended to add the final working solution to your cells immediately after preparation to minimize the chances of precipitation.
Troubleshooting Guide for Unexpected Results
Problem 1: Weaker than expected or no stabilization of p53 in a p53 wild-type cell line.
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. Assess p53 and MDM2 protein levels by Western blot at multiple concentrations (e.g., 0.1-10 µM) and time points (e.g., 4, 8, 12, 24 hours). |
| Poor compound solubility. | Prepare fresh stock solutions. Ensure the final DMSO concentration in your media is optimized for solubility without causing toxicity. Consider gentle warming and sonication of your final dilution. |
| Cell line-specific resistance. | Some cell lines may have intrinsic resistance mechanisms. Confirm the expression of USP7 in your cell line. Consider testing a different p53 wild-type cell line as a positive control. |
| Degraded compound. | Store the compound as recommended by the supplier. Use fresh aliquots for each experiment to avoid multiple freeze-thaw cycles. |
Problem 2: Significant cytotoxicity observed in p53-deficient cells.
| Possible Cause | Troubleshooting Steps |
| p53-independent on-target effect (e.g., CDK1 activation). | Investigate markers of cell cycle dysregulation. Perform a Western blot for phosphorylated histone H3 (Ser10) or MPM-2 to assess mitotic signaling.[12][13] Analyze cell cycle distribution by flow cytometry to identify cell cycle arrest.[9] |
| p53-independent on-target effect (e.g., destabilization of other oncoproteins). | If your cell line is known to be driven by other USP7 substrates (e.g., FOXM1 in triple-negative breast cancer), assess the protein levels of that specific substrate by Western blot following treatment.[6] |
| Off-target effects. | Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to USP7 in your cells.[14] Use a structurally different USP7 inhibitor to see if the phenotype is recapitulated.[15] A USP7 knockout/knockdown cell line can also help differentiate on-target from off-target effects.[15] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Ensure consistent cell passage number, confluency at the time of treatment, and media composition between experiments. |
| Inhibitor preparation and handling. | Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of the stock solution. |
| Technical variability in assays. | For Western blotting, ensure equal protein loading by quantifying protein concentration and using a reliable loading control (e.g., GAPDH, β-actin). For cell viability assays, ensure consistent cell seeding density. |
Data Presentation
Table 1: Potency of this compound and Other Select USP7 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| USP7-IN-10 | 13.39 | Biochemical | [1][2] |
| P5091 | 4.2 | Biochemical | N/A |
| FT671 | 0.8 | Biochemical | N/A |
| GNE-6776 | 1.0 | Biochemical | N/A |
| This table provides a comparison of the in vitro potency of USP7-IN-10 with other commonly used USP7 inhibitors. IC50 values can vary depending on the assay conditions. |
Table 2: Expected Qualitative Changes in Key Proteins Following USP7 Inhibition
| Protein | Expected Change in p53 Wild-Type Cells | Rationale |
| USP7 | No significant change | The inhibitor targets the enzyme's activity, not its expression. |
| MDM2 | Decrease | Inhibition of USP7-mediated deubiquitination leads to MDM2 auto-ubiquitination and degradation.[4][5] |
| p53 | Increase | Destabilization of MDM2 leads to the accumulation of p53.[4][5] |
| p21 | Increase | p21 is a transcriptional target of activated p53.[4] |
| Ubiquitinated Substrates | Increase | Inhibition of deubiquitinating activity will lead to an accumulation of ubiquitinated forms of USP7 substrates. |
Experimental Protocols
Protocol 1: Western Blot Analysis of the USP7-MDM2-p53 Pathway
-
Cell Culture and Treatment: Seed a p53 wild-type cancer cell line (e.g., HCT116, U2OS) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 8-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess USP7-Substrate Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described above. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an anti-USP7 antibody or an isotype control IgG to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP wash buffer.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot for the presence of USP7 and the co-immunoprecipitated substrate.
Mandatory Visualizations
Caption: The canonical USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. USP7-IN-10 | USP7 inhibitor | CAS 2755995-01-6 | USP7抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. apexbt.com [apexbt.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 suppresses advanced glycation end-induced cell cycle arrest and senescence of human umbilical vein endothelial cells through ubiquitination of p53: USP7 inhibits ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 11. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 12. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]
- 13. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to USP7-IN-10 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to USP7-IN-10 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, saving them from proteasomal degradation.[2][3][4] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][5][6] By inhibiting USP7, this compound leads to the degradation of MDM2.[7][8][9] This results in the stabilization and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][7][8]
Q2: My cancer cells are showing reduced sensitivity or have developed resistance to this compound. What are the potential mechanisms?
A2: Resistance to USP7 inhibitors like this compound can occur through several mechanisms:
-
Direct Target Mutation : Mutations in the USP7 gene, specifically within the inhibitor-binding pocket, can prevent the drug from binding effectively. A notable example is the V517F mutation, which has been shown to confer resistance to a USP7 inhibitor by causing steric hindrance.[5][10]
-
Compensatory Upregulation of Other DUBs : Cancer cells may counteract the inhibition of USP7 by upregulating other deubiquitinating enzymes. For instance, studies have shown that inhibiting USP7 can lead to the transcriptional upregulation of USP22, which can then stabilize downstream targets and mitigate the effects of the USP7 inhibitor.[5][11][12]
-
Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump the inhibitor out of the cell.[8] This reduces the intracellular concentration of this compound, diminishing its efficacy.[8] USP7 has been shown to deubiquitinate and stabilize ABCB1, suggesting a direct link.
-
Alterations in Downstream Pathways : Since a major anti-cancer effect of USP7 inhibition is mediated by p53, cell lines with mutated or deleted TP53 may show intrinsic resistance.[8] Alterations in other components of the p53-MDM2 pathway can also contribute to a lack of response.[8]
Troubleshooting Guide for Resistance
This guide provides a systematic approach to identifying the cause of resistance and suggests potential solutions.
| Observed Problem | Potential Cause | Suggested Action |
| Gradual decrease in cell death over time with consistent this compound concentration. | Acquired resistance due to USP7 mutation (e.g., V517F).[5] | 1. Sequence the USP7 gene from resistant cells to identify mutations in the inhibitor-binding pocket.[5]2. If a mutation is confirmed, consider testing next-generation USP7 inhibitors designed to overcome this specific mutation.[10] |
| Initial lack of response or development of resistance in a p53 wild-type cell line. | Upregulation of compensatory pathways (e.g., USP22).[5][11] | 1. Use Western blot or qPCR to compare the expression levels of other DUBs, particularly USP22, in sensitive versus resistant cells.[5]2. If a compensatory DUB is upregulated, consider a combination therapy approach, such as co-administering this compound with an inhibitor or siRNA targeting the upregulated DUB.[5][11] |
| Reduced efficacy in cell lines known to have high drug resistance. | High expression of drug efflux pumps (e.g., ABCB1/MDR1).[8] | 1. Assess the expression levels of relevant ABC transporters via Western blot or qPCR.[5]2. If overexpressed, consider co-treatment with a known ABC transporter inhibitor to see if sensitivity to this compound is restored.[5][8] |
| Cell line is intrinsically non-responsive to treatment. | p53 mutation or deletion.[8] | 1. Verify the p53 status of your cell line.2. If p53 is mutated or null, the primary p53-dependent apoptotic pathway will not be activated.[8] Investigate p53-independent effects of USP7 inhibition or use a p53 wild-type cell line as a positive control.[8] |
| Inconsistent or non-reproducible results. | Issues with compound solubility or experimental setup. | 1. Ensure this compound is fully dissolved. Precipitation upon dilution into aqueous media is common for hydrophobic inhibitors.[7] Consider gentle warming or sonication after dilution.[7]2. Maintain a consistent final DMSO concentration (typically ≤0.5%) across all experiments, including vehicle controls.[7] |
Quantitative Data Summary
The following table summarizes inhibitory concentrations for various USP7 inhibitors. Note that direct resistance data for this compound is not widely published; data from other inhibitors is provided for context.
| Inhibitor | IC50 | Cell Line / Assay Conditions | Resistance Factor (RF) in Resistant Cells | Reference |
| This compound | 13.39 nM | Biochemical Assay | Not Reported | [1] |
| USP7-797 | ~10 nM | CHP-212 (Parental) | >1000x (in V517F mutant) | [10] |
| FT671 | ~5 nM | CHP-212 (Parental) | >1000x (in V517F mutant) | [10] |
| Usp7-IN-8 | 1.4 µM | Biochemical Assay (Ub-Rho110) | Not Reported | [13] |
Experimental Protocols
Cell Viability Assay (e.g., MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value in sensitive versus resistant cells.[14]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT or MTS reagent (e.g., CellTiter-Glo®)[7]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only (DMSO) control.[7]
-
Cell Treatment: Remove the old medium and add the 2x compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 48-72 hours).[7]
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate as required.[7]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.[7]
Western Blot Analysis
This protocol is used to detect changes in protein levels of USP7, its substrates (MDM2, p53), and potential resistance markers (USP22, ABCB1).[5][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-MDM2, anti-USP22, anti-ABCB1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2][9]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[2][9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[9]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[5][9]
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.[5]
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, for example, to see if USP7 interacts with a potential resistance-associated protein like ABCB1.
Materials:
-
Non-denaturing Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP buffer to preserve protein interactions.[5][8]
-
Pre-clearing: (Recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.[2][5]
-
Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[5][8]
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[5][15]
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[2][5]
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.[2][15]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the expected interacting partners.
Visualizations
References
- 1. glpbio.cn [glpbio.cn]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of USP7-IN-10 Hydrochloride
Welcome to the technical support center for USP7-IN-10 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the bioavailability of this potent ubiquitin-specific protease 7 (USP7) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good oral bioavailability with this compound?
A1: The primary challenges with this compound, as with many small molecule inhibitors, are likely related to poor aqueous solubility and/or low permeability across the intestinal epithelium. These factors can limit the dissolution of the compound in the gastrointestinal tract and its subsequent absorption into the bloodstream, leading to low and variable oral bioavailability. Other contributing factors can include first-pass metabolism in the liver and efflux by transporters like P-glycoprotein.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What can I do?
A2: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: If your experimental design allows, try lowering the final concentration of this compound in the aqueous medium.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO percentage in your assay to improve solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and/or sonicating it may help to redissolve small amounts of precipitate.
Q3: What are some recommended starting formulations for in vivo oral administration of this compound in animal models?
A3: For poorly soluble compounds like this compound, a suspension or a solution using a combination of excipients is often necessary. Based on formulations used for other USP7 inhibitors, a good starting point would be a vehicle containing a mixture of solvents and surfactants. A common formulation approach involves a multi-component system. For example, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline is often used for poorly soluble inhibitors. It is recommended to determine the solubility and stability of this compound in a few different vehicle compositions to find the most suitable one for your studies.
Q4: How can I determine if low bioavailability is due to poor absorption or rapid clearance?
A4: To differentiate between poor absorption and rapid clearance, a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration is recommended. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles for both routes, you can calculate the absolute oral bioavailability (F%). A low F% with a long elimination half-life following IV administration would suggest that poor absorption is the primary issue. Conversely, a low F% with a short elimination half-life after IV administration would indicate that rapid clearance is a significant contributing factor.
Troubleshooting Guide: Low Bioavailability in Animal Studies
| Observed Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration | Poor solubility and dissolution in the GI tract. | Optimize the formulation by experimenting with different vehicles. Consider co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or complexing agents (e.g., cyclodextrins). Particle size reduction through micronization or nanocrystal technology can also increase the surface area for dissolution. |
| Low permeability across the intestinal wall. | While more complex, the inclusion of permeation enhancers can be explored, though potential toxicity should be carefully evaluated. In the long term, medicinal chemistry efforts could aim to optimize the compound's lipophilicity. | |
| High variability in plasma concentrations between animals | Inconsistent dosing or formulation instability. | Ensure accurate and consistent oral gavage technique. Check the physical stability of your formulation over the duration of your experiment to ensure the compound remains in a consistent physical state (e.g., solution or uniform suspension). |
| Rapid decrease in plasma concentration after reaching maximum concentration (Tmax) | High first-pass metabolism in the liver. | Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, to assess the impact of first-pass metabolism. This is an advanced approach and requires careful consideration of potential drug-drug interactions. |
Data Presentation
Solubility of this compound and Structurally Similar USP7 Inhibitors
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | DMSO | 190 mg/mL (345.76 mM) | [1] |
| USP7-IN-11 | DMSO | ~130 mg/mL (~232.5 mM) | [2] |
| USP7-IN-1 | DMSO | 100 mg/mL (234.79 mM) | [3] |
| USP7-IN-11 | 10% DMSO + 40% PEG300 + 5% Tween® 80 + 45% Saline | ≥ 3.25 mg/mL (5.81 mM) | [2] |
| USP7-IN-1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 mg/mL (5.87 mM) | [3] |
| USP7-IN-1 | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.87 mM) | [3] |
| USP7-IN-1 | 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (5.87 mM) | [3] |
Note: Data for USP7-IN-11 and USP7-IN-1 are provided as a reference for formulating the structurally related this compound. Actual solubilities for this compound in these vehicles should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent/Surfactant System
This protocol is a general guideline for preparing a formulation suitable for oral gavage in rodents, based on common vehicles used for poorly soluble USP7 inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline, add the components sequentially and vortex thoroughly after each addition to ensure a homogenous mixture.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve in DMSO: First, dissolve the weighed this compound in the DMSO portion of the vehicle. Vortex and, if necessary, gently warm or sonicate to ensure complete dissolution.
-
Add co-solvents and surfactants: Sequentially add the PEG300 and Tween® 80 to the DMSO solution, vortexing well after each addition.
-
Add saline: Finally, add the saline to the mixture and vortex thoroughly to create the final formulation.
-
Inspect the formulation: Visually inspect the final formulation to ensure it is a clear solution or a uniform suspension. If it is a suspension, ensure it can be easily resuspended with gentle vortexing before each administration.
Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay can be used to predict the passive permeability of this compound across the intestinal barrier.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Plate reader for UV-Vis absorbance or LC-MS for quantification
Procedure:
-
Prepare the donor solution: Dissolve this compound in DMSO to make a concentrated stock solution. Dilute this stock solution with PBS (pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Coat the filter plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the acceptor plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.
-
Add the donor solution: Add the donor solution containing this compound to the wells of the donor plate.
-
Incubate: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantify the compound: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
USP7 Signaling Pathways
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis and cell cycle control.
Caption: The role of USP7 in the p53 signaling pathway and the effect of its inhibition.
Experimental Workflow for Improving Bioavailability
A systematic approach is crucial for successfully enhancing the bioavailability of a compound like this compound.
Caption: A systematic workflow for enhancing the oral bioavailability of a research compound.
Troubleshooting Logic for Formulation Issues
When encountering formulation challenges, a logical troubleshooting process can help identify and resolve the issue.
References
Validation & Comparative
A Head-to-Head Comparison of USP7 Inhibitors: GNE-6776 vs. USP7-IN-10 Hydrochloride
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant target due to its central role in regulating the stability of crucial proteins involved in tumor progression and suppression.[1] This guide presents a detailed comparison of two small molecule inhibitors of USP7: GNE-6776 and USP7-IN-10 hydrochloride. While both compounds target USP7, they differ significantly in their mechanism of action, potency, and the extent of their characterization in scientific literature. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview to inform their research and development efforts.
Mechanism of Action: Allosteric vs. Undefined
GNE-6776 is a potent, selective, and orally bioavailable non-covalent, allosteric inhibitor of USP7.[1][2] Structural studies have revealed that GNE-6776 binds to a site on USP7 approximately 12 Å away from the catalytic cysteine.[1][3][4] This binding event interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity without directly targeting the active site.[1][2][5] This allosteric mode of inhibition contributes to its high selectivity.[1]
In contrast, detailed information regarding the mechanism of action for This compound is not widely available in the public domain. While it is known to be a potent inhibitor of USP7, its binding mode (covalent vs. non-covalent, catalytic vs. allosteric) has not been extensively described in the available literature.
Performance Data: A Tale of Two Data Sets
The quantitative data available for GNE-6776 is extensive, covering its biochemical potency, selectivity, and cellular activity. For this compound, the available data is currently limited to its biochemical potency.
| Parameter | GNE-6776 | This compound | Reference |
| Target | USP7 | USP7 | [6][7] |
| IC50 (Biochemical) | 1.34 µM (Full-Length USP7) | 13.39 nM | [6][7] |
| Mechanism | Non-covalent, Allosteric | Not Reported | [1][2] |
Table 1: Biochemical Potency and Mechanism of Action
Selectivity Profile of GNE-6776
GNE-6776 has been shown to be highly selective for USP7 over other deubiquitinating enzymes (DUBs), a critical factor in minimizing off-target effects.
| DUB Target | IC50 (µM) |
| USP47 | >200 |
| USP5 | >200 |
Table 2: Selectivity Profile of GNE-6776 against other Deubiquitinases. [4]
A comprehensive selectivity profile for this compound is not currently available in published literature.
Cellular Activity of GNE-6776
GNE-6776 has demonstrated potent anti-proliferative activity across various cancer cell lines. Its cellular effects are consistent with USP7 inhibition, leading to the stabilization of tumor suppressors like p53 and the induction of apoptosis.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| EOL-1 | Acute Myeloid Leukemia | 1.54 | 5 days | [3] |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [3] |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [3] |
| MCF7 | Breast Cancer | 27.2 | 72 hours | [3] |
| T47D | Breast Cancer | 31.8 | 72 hours | [3] |
Table 3: Cellular Activity of GNE-6776 in Various Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
The inhibition of USP7 by GNE-6776 primarily impacts the p53-MDM2 signaling pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, GNE-6776 leads to the degradation of MDM2, which in turn stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][8] GNE-6776 has also been shown to downregulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[3][9]
Caption: GNE-6776 inhibits USP7, leading to MDM2 degradation and p53 stabilization.
A general workflow for characterizing a USP7 inhibitor like GNE-6776 involves a series of biochemical and cellular assays.
Caption: A generalized workflow for the characterization of a USP7 inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
USP7 Enzymatic Assay (Ubiquitin-AMC based)
This assay is used to determine the in vitro inhibitory activity of a compound against USP7.
-
Objective: To measure the IC50 value of the inhibitor against recombinant USP7.
-
Materials: Recombinant human USP7 enzyme, Ubiquitin-AMC substrate, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT), test compounds (GNE-6776 or this compound), and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant USP7 enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time.
-
-
Data Analysis: Calculate the rate of reaction and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[1]
Cell Viability Assay (CCK-8/MTS)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Materials: Cancer cell lines, complete cell culture medium, test compound, 96-well plates, and CCK-8 or MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Add CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 value.[1]
Western Blotting for Pathway Analysis
This technique is used to detect changes in the levels of specific proteins within the USP7 signaling pathway.
-
Objective: To confirm the on-target effect of the inhibitor by observing changes in USP7 substrate levels (e.g., p53, MDM2).
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein levels.[9]
Conclusion
GNE-6776 is a well-characterized, potent, and selective allosteric inhibitor of USP7 with demonstrated activity in both biochemical and cellular assays, as well as in vivo models.[1][9] Its mechanism of action and effects on cancer-related signaling pathways are well-documented. In contrast, this compound, while showing high biochemical potency, lacks comprehensive public data on its mechanism of action, selectivity, and cellular effects. Therefore, while this compound appears to be a potent inhibitor, further studies are required to fully understand its therapeutic potential and to draw a direct, comprehensive comparison with GNE-6776. For researchers in the field, GNE-6776 currently represents a more thoroughly validated tool for studying USP7 biology and for preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. glpbio.cn [glpbio.cn]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deubiquitinase Inhibitor Specificity: A Comparative Analysis Featuring USP7-IN-10 Hydrochloride
For researchers, scientists, and drug development professionals, the precise understanding of a small molecule inhibitor's specificity is paramount to ensure reliable experimental outcomes and to advance therapeutic development. This guide provides a comparative analysis of the specificity of USP7-IN-10 hydrochloride against other deubiquitinating enzymes (DUBs), contextualized with data from other well-characterized USP7 inhibitors.
Ubiquitin-specific protease 7 (USP7) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in regulating the stability of key proteins such as the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2. Consequently, a variety of small molecule inhibitors targeting USP7 have been developed. This compound is a potent inhibitor of USP7 with a reported IC50 of 13.39 nM. However, a comprehensive analysis of its activity against a broad panel of other DUBs is not publicly available. This guide will therefore focus on the established specificity profiles of other widely used USP7 inhibitors to highlight the importance of rigorous selectivity assessment.
Quantitative Comparison of USP7 Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound against its primary target and provides a comparative look at the specificity of other notable USP7 inhibitors against a panel of DUBs. The data for the comparator compounds has been collated from various publicly available sources.
| Compound | Target DUB | IC50 (nM) | Specificity Against Other DUBs |
| This compound | USP7 | 13.39 | Data not publicly available |
| FT671 | USP7 | <10 | Highly selective against a panel of over 40 DUBs.[1] |
| GNE-6776 | USP7 | 4.6 | Highly selective against a panel of 32 DUBs.[2] |
| XL188 | USP7 | 90 | Highly selective against a panel of 41 DUBs.[3] |
| P22077 | USP7 | ~8,000 | Known to inhibit other USPs, including USP47. |
Note: The lack of comprehensive public data on the specificity of this compound underscores the importance for researchers to independently validate the selectivity of tool compounds in their experimental systems.
Experimental Protocols for Specificity Analysis
Determining the specificity of a DUB inhibitor is crucial to validate its on-target effects and to understand potential off-target liabilities. Below are detailed methodologies for key experiments commonly employed for this purpose.
In Vitro DUB Profiling Assay (Fluorogenic)
This biochemical assay is a primary method for assessing inhibitor specificity against a panel of purified DUB enzymes.
-
Reagents and Materials:
-
Purified recombinant DUB enzymes (panel of interest).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110, Ubiquitin-AMC).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
384-well assay plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
A panel of purified DUB enzymes is arrayed in a 384-well plate.
-
The test inhibitor is added to the wells at a fixed concentration (for single-point screening) or in a dose-response format (for IC50 determination). A DMSO control is included.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the fluorophore from ubiquitin, is monitored over time using a plate reader.
-
The rate of reaction in the presence of the inhibitor is compared to the DMSO control to calculate the percent inhibition.
-
Mass Spectrometry-Based DUB Activity Assay (e.g., MALDI-TOF)
This method provides a direct and quantitative measure of DUB activity by monitoring the cleavage of a di-ubiquitin substrate.[2]
-
Reagents and Materials:
-
Purified recombinant DUB enzymes.
-
Test inhibitor.
-
Di-ubiquitin substrate of a specific linkage type (e.g., K48, K63).
-
Assay buffer.
-
MALDI-TOF mass spectrometer.
-
-
Procedure:
-
The DUB enzyme is incubated with the test inhibitor.
-
The di-ubiquitin substrate is added to start the reaction.
-
The reaction is quenched at a specific time point.
-
The reaction mixture is analyzed by MALDI-TOF mass spectrometry to quantify the amount of cleaved mono-ubiquitin and remaining di-ubiquitin.
-
The ratio of product to substrate is used to determine the extent of enzyme inhibition.[2]
-
Visualizing Key Processes
To better understand the context of USP7 inhibition and the experimental procedures for its characterization, the following diagrams are provided.
Caption: The USP7-p53 signaling pathway and the impact of inhibition.
Caption: Experimental workflow for determining DUB inhibitor specificity.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRC PPU helps Genentech characterize first highly selective DUB Inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 3. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of USP7-IN-10 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of USP7-IN-10 hydrochloride by comparing its expected performance with that of other well-characterized USP7 inhibitors. Due to the limited publicly available experimental data specifically for this compound, this guide utilizes representative data from potent and selective USP7 inhibitors, FT671 and FX1-5303, to illustrate the anticipated downstream effects on key cellular targets.
Introduction to USP7 and its Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of a multitude of proteins involved in critical cellular processes, including the DNA damage response, cell cycle control, and oncogenesis. One of its most well-documented functions is the stabilization of MDM2, the primary E3 ubiquitin ligase responsible for the degradation of the tumor suppressor protein p53. By deubiquitinating MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate.
The inhibition of USP7 has emerged as a promising therapeutic strategy for various cancers. Small molecule inhibitors, such as this compound, are designed to block the catalytic activity of USP7. This inhibition is expected to lead to the destabilization and subsequent degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 can then initiate downstream signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Performance Comparison of USP7 Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay | Reference |
| This compound | USP7 | 13.39 nM | Data not publicly available | N/A |
| FT671 | USP7 | 52 nM | - p53 stabilization in MM.1S cells- IC50 (Cell Viability, MM.1S): 33 nM | [1][2] |
| FX1-5303 | USP7 | 0.29 nM | - EC50 (p53 accumulation, MM.1S): 5.6 nM- IC50 (Cell Viability, MM.1S): 15 nM | [3] |
| P5091 | USP7 | ~2 µM | - Induces apoptosis in glioblastoma cells | [4] |
Note: The data for FT671 and FX1-5303 is provided as a reference for the expected performance of a potent USP7 inhibitor.
Validating Downstream Target Engagement
The primary downstream effect of USP7 inhibition is the stabilization of p53 and the degradation of MDM2. These effects can be validated using standard molecular biology techniques.
Expected Western Blot Analysis Results
Treatment of cancer cells (e.g., with wild-type p53) with a potent USP7 inhibitor is expected to show a time- and dose-dependent:
-
Decrease in MDM2 protein levels.
-
Increase in p53 protein levels.
-
Increase in the levels of p53 target proteins, such as p21.
Expected Cell Viability Assay Results
Inhibition of USP7 is anticipated to decrease the viability of cancer cells, particularly those with wild-type p53. The IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%, is a key metric of its potency.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the experimental procedures for validating the effects of USP7 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their validation studies.
Western Blotting for p53 and MDM2 Levels
Objective: To determine the effect of this compound on the protein levels of p53 and MDM2.
Materials:
-
Cancer cell line (e.g., HCT116, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for USP7-MDM2 Interaction
Objective: To investigate whether this compound disrupts the interaction between USP7 and MDM2.
Materials:
-
Treated cell lysates (as prepared for Western Blotting)
-
Co-IP lysis buffer (a milder buffer than RIPA to preserve protein-protein interactions)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both USP7 and MDM2. A decrease in the co-immunoprecipitated protein in the treated samples would indicate a disruption of the interaction.
MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cancer cell viability and to calculate its IC50 value.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
References
Comparative Analysis of USP7-IN-10 Hydrochloride Activity in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical efficacy of the potent USP7 inhibitor, USP7-IN-10 hydrochloride, in comparison to other notable USP7 inhibitors. This guide provides a detailed overview of its activity across various cancer models, supported by experimental data and protocols.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 offers a promising strategy to reactivate p53-mediated tumor suppression and induce cancer cell death. This guide focuses on the preclinical activity of this compound, a potent USP7 inhibitor, and provides a comparative analysis with other well-characterized USP7 inhibitors.
Mechanism of Action: Targeting the USP7-MDM2-p53 Axis
USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[1] In many cancers, USP7 is overexpressed and contributes to the destabilization of p53 by stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[2][3] USP7 inhibitors, including this compound, disrupt this process, leading to the degradation of MDM2, which in turn allows for the accumulation and activation of p53.[2] Activated p53 can then transcriptionally activate target genes that induce cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[2]
In Vitro Activity of USP7 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected USP7 inhibitors against the USP7 enzyme.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | USP7 | 13.39 | Biochemical Assay |
| P5091 | USP7 | 4200 | Cell-free assay |
| FT671 | USP7 | 52 | Biochemical Assay |
| OAT-4828 | USP7 | 22 | Ub-CHOP reporter system |
Data sourced from multiple preclinical studies. [2][4][5][6]
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of USP7 inhibitors has been evaluated across a range of cancer cell lines. The following table provides a snapshot of the cellular potency of these compounds in different cancer models.
| Compound | Cancer Model | Cell Line | IC50 (µM) | Assay Duration |
| P5091 | Colorectal Carcinoma | HCT116 | 11 | 72h |
| P5091 | Multiple Myeloma | MM.1R, Dox-40, LR5 | 6-14 | Not Specified |
| FT671 | Multiple Myeloma | MM.1S | Not Specified | 120h |
| OAT-4828 | Colorectal Cancer | HCT116 | Not Specified | Not Specified |
It is important to note that direct comparative studies of this compound against these other inhibitors in the same panel of cell lines are not yet publicly available.
In Vivo Efficacy in Xenograft Models
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of drug candidates. The following table summarizes available in vivo data for some USP7 inhibitors.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Compound 1 (potentially this compound) | Multiple Myeloma, B-cell Leukemia | Xenograft | Not Specified | Modest activity, increased lifespan, reduced tumor burden |
| P5091 | Multiple Myeloma | Xenograft | Not Specified | Inhibited tumor growth |
| FT671 | Multiple Myeloma (MM.1S) | Xenograft | 100 mg/kg & 200 mg/kg daily (oral) | Significant dose-dependent tumor growth inhibition |
| OAT-4828 | Colorectal Cancer (CT26) | Syngeneic | 25 mg/kg & 100 mg/kg twice daily (oral) | 38% and 67% reduction in tumor weight, respectively |
Data from various in vivo studies. [4][7][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of USP7 inhibitors.
Caption: General experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the USP7 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis
-
Cell Lysis: Cells treated with the USP7 inhibitor or control are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., USP7, MDM2, p53, p21, and a loading control like GAPDH or β-actin), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation: A specified number of cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the USP7 inhibitor via a specified route (e.g., oral gavage) and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored to assess toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a highly potent inhibitor of USP7 with promising preclinical activity. While direct comparative data with other inhibitors in a comprehensive panel of cancer models is still emerging, the available information suggests that targeting USP7 is a viable therapeutic strategy for a range of cancers. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and other USP7 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation and Validation of Intracellular Ubiquitin Variant Inhibitors for USP7 and USP10 (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of USP7 Inhibition in p53 Wild-Type vs. Mutant Cancer Cells: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Ubiquitin-Specific Protease 7 (USP7) inhibition in cancer cells with varying p53 status. This guide uses a representative potent USP7 inhibitor, USP7-IN-10 hydrochloride, as a focal point for discussion, contextualized with data from other well-characterized USP7 inhibitors due to the limited public availability of specific experimental data for this compound.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that plays a pivotal role in the regulation of protein stability and function. By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing a multitude of cellular processes, including cell cycle control, DNA damage repair, and apoptosis.[1][2] Dysregulation of USP7 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]
One of the most critical substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[4] In cancer cells with wild-type p53, overexpression of USP7 leads to the stabilization of MDM2, which in turn promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[4] Inhibition of USP7 in these cells is expected to destabilize MDM2, leading to the accumulation and activation of p53 and subsequent tumor cell death.[5][6]
The role of USP7 in p53-mutant cancer cells is more complex. Some studies suggest that USP7 can also deubiquitinate and stabilize mutant p53, which can have oncogenic functions.[7] Therefore, inhibiting USP7 in these cells could lead to the degradation of mutant p53 and a reduction in tumor-promoting activities.[7]
This guide provides a comparative analysis of the effects of potent USP7 inhibition in p53 wild-type versus p53 mutant cancer cells. While we will refer to This compound , a potent USP7 inhibitor with a reported IC50 of 13.39 nM, it is important to note that at the time of this publication, detailed experimental data for this specific compound in different cancer cell lines is not publicly available in peer-reviewed literature.[1] Therefore, this guide will utilize data from other well-characterized USP7 inhibitors, such as P5091 and Almac4, to illustrate the expected differential effects.
Comparative Efficacy of USP7 Inhibition
The efficacy of USP7 inhibitors is often closely linked to the p53 status of the cancer cells. The following table summarizes representative data from studies on USP7 inhibitors in p53 wild-type and p53 mutant cancer cell lines.
| Parameter | p53 Wild-Type Cells | p53 Mutant Cells | Alternative USP7 Inhibitor & Cell Line | Reference |
| IC50 (µM) | Lower IC50 values, indicating higher sensitivity. | Higher IC50 values, indicating lower sensitivity. | P5091 in HCT116 (WT) vs. SW480 (Mutant) | [7] |
| Apoptosis Rate | Significant induction of apoptosis. | Moderate to low induction of apoptosis. | Almac4 in TP53 wild-type neuroblastoma cell lines | [6] |
| p53 Protein Level | Increased stabilization of wild-type p53. | Decreased levels of mutant p53. | P5091 in HCT116 (WT) vs. SW480 (Mutant) | [7] |
| MDM2 Protein Level | Decreased MDM2 levels. | Variable effects on MDM2. | P5091 in HCT116 (WT) | [7] |
Signaling Pathways and Experimental Workflow
USP7-p53 Signaling Pathway
The following diagrams illustrate the differential effects of USP7 inhibition on the p53 signaling pathway in wild-type and mutant p53 cancer cells.
Caption: USP7 inhibition in p53 wild-type cells.
Caption: USP7 inhibition in p53 mutant cells.
Experimental Workflow
A typical workflow to assess the comparative efficacy of a USP7 inhibitor is outlined below.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed p53 wild-type and mutant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, USP7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Conclusion
Inhibition of USP7 presents a promising therapeutic strategy for a range of cancers. The efficacy of USP7 inhibitors, such as the potent compound this compound, is highly dependent on the p53 status of the tumor cells. In p53 wild-type cancers, USP7 inhibition effectively reactivates the p53 tumor suppressor pathway by preventing the degradation of p53, leading to apoptosis. In p53 mutant cancers, the mechanism is distinct, with evidence suggesting that USP7 inhibition can lead to the degradation of oncogenic mutant p53, thereby reducing cancer stem cell properties and proliferation.[7]
Further research with specific quantitative data for this compound is necessary to fully elucidate its comparative performance. However, based on the established mechanisms of other potent USP7 inhibitors, it is anticipated that this compound will exhibit a strong p53-dependent anti-cancer activity profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative analyses of this and other novel USP7 inhibitors.
References
- 1. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HAUSP in both p53 wildtype and p53-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel, potent USP7 inhibitors that upregulate p53 leading to anti-proliferative effects in cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of Preclinical USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of key preclinical USP7 inhibitors, supported by available experimental data.
Ubiquitin-specific protease 7 (USP7) has emerged as a promising target in oncology, leading to the development of several small molecule inhibitors. Evaluating the pharmacokinetic (PK) properties of these compounds is crucial for their advancement as potential therapeutics. This guide provides a comparative analysis of the available preclinical pharmacokinetic data for four key USP7 inhibitors: GNE-6776, FT671, P5091, and Compound 41 (also known as USP7-797).
Key Pharmacokinetic Parameters at a Glance
The following table summarizes the available in vivo pharmacokinetic parameters for the selected USP7 inhibitors in mice. It is important to note that direct head-to-head comparative studies have not been published; therefore, these data are compiled from separate publications and experimental conditions may vary.
| Inhibitor | Dose & Route | Cmax (μM) | Tmax (h) | AUC (μM·h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| GNE-6776 | 100 mg/kg, Oral | ~35 (estimated) | ~2 | ~150 (estimated) | Not Reported | Orally Bioavailable | [1][2] |
| FT671 | 200 mg/kg, Oral | Not Reported | Not Reported | Not Reported | Not Reported | Orally Bioavailable | [3][4] |
| P5091 | 10 mg/kg, IV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Compound 41 (USP7-797) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Orally Bioavailable | [6][7][8][9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Please note that the values for GNE-6776 are estimated from published graphical data.
In-Depth Inhibitor Profiles
GNE-6776
Developed by Genentech, GNE-6776 is a selective, non-covalent USP7 inhibitor. In vivo pharmacokinetic studies in mice have demonstrated its oral bioavailability. Following a single 100 mg/kg oral dose, plasma concentrations of GNE-6776 peaked at approximately 2 hours, reaching an estimated maximum concentration (Cmax) of around 35 μM. The estimated area under the curve (AUC) was approximately 150 μM·h, indicating significant systemic exposure after oral administration.[1][2]
FT671
FT671, from FORMA Therapeutics, is a potent and selective non-covalent inhibitor of USP7. While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life have not been publicly disclosed, in vivo studies have utilized oral gavage for administration, indicating that the compound is orally bioavailable and has been tested in xenograft models at doses of 100 and 200 mg/kg daily.[3][4]
P5091
Compound 41 (USP7-797)
Compound 41, also known as USP7-797, was developed by RAPT Therapeutics. It is described as a highly potent, selective, and orally bioavailable USP7 inhibitor.[6][7][8][9] While specific quantitative pharmacokinetic data from preclinical studies have not been detailed in the available literature, its characterization as orally bioavailable suggests favorable absorption and metabolic stability, which are critical attributes for clinical development.
Signaling Pathways and Experimental Workflows
To understand the context in which these pharmacokinetic parameters are relevant, it is important to consider the mechanism of action of USP7 inhibitors and the typical workflow for their evaluation.
USP7-p53 Signaling Pathway
USP7 plays a critical role in the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Inhibition of USP7 is intended to lead to the degradation of MDM2, thereby stabilizing and activating p53, which can result in cell cycle arrest and apoptosis in cancer cells.
Generalized Experimental Workflow for in vivo Pharmacokinetic Studies
The evaluation of the pharmacokinetic properties of a USP7 inhibitor in a preclinical mouse model typically follows a standardized workflow. This involves administering the compound, collecting blood samples at various time points, processing the samples to isolate the drug, and quantifying the drug concentration using analytical techniques like LC-MS/MS.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of pharmacokinetic data. Below are generalized methodologies for key experiments cited in the evaluation of USP7 inhibitors.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a USP7 inhibitor after oral or intravenous administration.
Animal Model: Typically, male or female BALB/c or CD-1 mice, 6-8 weeks old.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
Drug Formulation and Administration:
-
Oral (PO) Administration: The test compound is typically formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water. Administration is performed via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a bolus injection into the tail vein.
Blood Sampling:
-
Serial blood samples (approximately 20-50 µL) are collected from a consistent site (e.g., saphenous vein or by retro-orbital bleed) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is collected.
-
Chromatography: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from matrix components.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.
-
Quantification: A calibration curve is generated using known concentrations of the compound in blank plasma to quantify the concentration in the study samples.
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½). Oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
This comprehensive guide provides a comparative overview of the pharmacokinetic profiles of key preclinical USP7 inhibitors. The presented data and protocols are intended to aid researchers in the evaluation and development of novel therapeutics targeting USP7. As more data becomes publicly available, this guide will be updated to provide the most current comparative information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors. - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 5. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. schrodinger.com [schrodinger.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of USP7-IN-10 Hydrochloride
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of USP7-IN-10 hydrochloride, a potent inhibitor of the enzyme ubiquitin-specific protease 7 (USP7).
This compound is classified as harmful if swallowed. Adherence to the following disposal protocol is crucial to mitigate risks and prevent environmental contamination. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
At present, specific quantitative data regarding permissible exposure limits or concentration thresholds for various disposal methods of this compound are not publicly available. The primary guideline is to treat any concentration of this compound as hazardous waste.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Sigma-Aldrich SDS |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | Sigma-Aldrich SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of waste contaminated with this compound:
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound powder in its original container or a new, clearly labeled, and tightly sealed container. This waste stream also includes any contaminated disposable items such as weighing papers, spatulas, and contaminated PPE (gloves, etc.).
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container. It is critical to avoid mixing this waste with other incompatible waste streams.[1]
-
Contaminated Labware: Disposable labware, including pipette tips, centrifuge tubes, and flasks that have been in contact with this compound, should be collected in a designated, clearly labeled hazardous waste bag or container.[1]
-
-
Waste Labeling:
-
All waste containers must be unequivocally labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be clearly written on the label. Include any known solvent, such as DMSO, if applicable.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover. The EHS department will ensure the waste is transported to and processed by a licensed and approved waste disposal facility.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research setting. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling USP7-IN-10 hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe handling and disposal of USP7-IN-10 hydrochloride, a potent ubiquitin-specific protease 7 (USP7) inhibitor. Adherence to these procedural steps is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical Identifier:
-
Compound Name: this compound
-
Synonyms: Compound 1
-
Molecular Formula: C26H30Cl2N4O3S[1]
-
Molecular Weight: 549.51[1]
Hazard Identification and Precautionary Measures
This compound is categorized as harmful if swallowed. It is essential to handle this compound with care, following all prescribed safety protocols to minimize exposure risks.
GHS Hazard Statements:
-
H302: Harmful if swallowed
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate personal protective equipment. This is the first line of defense against chemical exposure.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety goggles or face shield | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Lab coat | Protects skin and clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, both in solid and solution form, should be conducted in a designated and well-ventilated area, such as a chemical fume hood.
1. Preparation and Weighing:
- Before handling, ensure you are wearing the full required PPE.
- When weighing the solid compound, use a chemical fume hood to prevent inhalation of any airborne powder.
- Use disposable weighing paper and spatulas to avoid cross-contamination.
2. Dissolving the Compound:
- If preparing a solution (e.g., in DMSO), add the solvent to the solid compound slowly and carefully within the fume hood.
- Cap the container tightly and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
- Clearly label all solutions containing this compound with the chemical name, concentration, and hazard symbol.
- When using the compound in experiments, avoid creating aerosols.
- Change gloves immediately if they become contaminated.
4. Post-Handling:
- After handling, wash hands and any exposed skin thoroughly with soap and water.
- Decontaminate all work surfaces and equipment used.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately make the victim drink water (two glasses at most). Consult a physician. Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| If Inhaled | Move the person into fresh air. |
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
1. Waste Segregation:
- Solid Waste: Collect unused or expired this compound powder, along with contaminated items like weighing paper and disposable spatulas, in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
- Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.
2. Waste Labeling:
- All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
- Store hazardous waste in a designated, secure area away from general lab traffic.
- Arrange for disposal through your institution's environmental health and safety (EHS) office, following all applicable federal, state, and local regulations.[2]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
